An In-Depth Technical Guide to the Chemical Properties and Stability of 7-Methyl-2-Quinolinecarboxamide
For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and stability of 7-methyl-2-quinolinecarboxamide, a heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of 7-methyl-2-quinolinecarboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Quinoline carboxamides are a well-established class of compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1] This document, intended for researchers and drug development professionals, details the synthesis, physicochemical characteristics, spectroscopic profile, and stability of 7-methyl-2-quinolinecarboxamide. Where experimental data for this specific molecule is not publicly available, this guide provides well-founded estimations based on structurally related analogs and outlines detailed, field-proven experimental protocols for its comprehensive characterization. This approach is designed to equip scientists with the foundational knowledge and practical methodologies required for the effective evaluation and utilization of 7-methyl-2-quinolinecarboxamide in research and development settings.
Introduction: The Significance of Quinoline Carboxamides in Modern Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The incorporation of a carboxamide functional group at various positions on the quinoline ring has been a fruitful strategy for enhancing the pharmacological properties of these molecules, leading to the discovery of potent therapeutic agents.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation. This guide focuses on a specific, yet representative member of this class, 7-methyl-2-quinolinecarboxamide, to provide a detailed framework for its chemical and physical characterization.
Synthesis of 7-Methyl-2-Quinolinecarboxamide
The synthesis of 7-methyl-2-quinolinecarboxamide can be achieved through the amidation of 7-methyl-2-quinolinecarboxylic acid. This common synthetic route involves the activation of the carboxylic acid, followed by reaction with ammonia or an ammonia equivalent.
A general and effective method for this transformation is the use of a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a non-nucleophilic base like triethylamine (TEA).[3]
Experimental Protocol: Synthesis of 7-Methyl-2-Quinolinecarboxamide
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methyl-2-quinolinecarboxylic acid (1 equivalent) in anhydrous DMF.
Addition of Reagents: To the stirred solution, add BOP reagent (1.1 equivalents) and TEA (2.5 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of ammonia (e.g., 7N in methanol, 2 equivalents) to the reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 7-methyl-2-quinolinecarboxamide.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
therapeutic potential of 7-methyl-2-Quinolinecarboxamide in medicinal chemistry
The Therapeutic Potential of 7-Methyl-2-Quinolinecarboxamide in Medicinal Chemistry Executive Summary 7-methyl-2-Quinolinecarboxamide represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework...
Author: BenchChem Technical Support Team. Date: February 2026
The Therapeutic Potential of 7-Methyl-2-Quinolinecarboxamide in Medicinal Chemistry
Executive Summary
7-methyl-2-Quinolinecarboxamide represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. While often encountered as a key intermediate or a core pharmacophore rather than a standalone marketed drug, its derivatives have demonstrated significant therapeutic potential in neuroinflammation (P2X7 receptor antagonism) , oncology (PKMYT1 and HDAC inhibition) , and antimicrobial therapeutics (Anti-TB agents) .
This technical guide analyzes the structure-activity relationships (SAR), synthetic pathways, and mechanistic applications of this scaffold. It serves as a blueprint for researchers leveraging the 7-methyl-quinoline-2-carboxamide moiety to design next-generation therapeutics.
Chemical Profile & Structural Biology
Physicochemical Properties
The 7-methyl-2-quinolinecarboxamide scaffold combines a planar, aromatic bicyclic system with a hydrogen-bond-donating/accepting amide tail.
Lipophilicity: The 7-methyl group enhances lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets like P2X7.
Electronic Effects: The methyl group at position 7 acts as a weak electron donor, subtly modulating the electron density of the quinoline ring, which can influence
stacking interactions within enzyme active sites.
Binding Mode: The 2-carboxamide moiety typically acts as a "hinge binder" in kinase inhibitors or forms critical hydrogen bonds with residues (e.g., Ser, Thr) in GPCR pockets.
Structure-Activity Relationship (SAR)
Position
Modification
Biological Impact
C-2 (Carboxamide)
Amide N-substitution
Critical for target selectivity. Bulky hydrophobic groups (e.g., adamantyl, benzyl) often favor P2X7 antagonism . Small polar groups favor kinase inhibition .
C-7 (Methyl)
-CH3 vs. -H or -Cl
The 7-methyl group often fills hydrophobic sub-pockets (e.g., in PKMYT1 or CB2 receptors), increasing potency by 5–10 fold compared to the unsubstituted analog.
The most well-characterized application of quinoline-2-carboxamides is in the inhibition of the P2X7 receptor , an ATP-gated ion channel linked to neuroinflammation, chronic pain, and depression.
Mechanism: 7-methyl-2-quinolinecarboxamide derivatives act as allosteric antagonists. They bind to a non-ATP site on the receptor, preventing the pore dilation associated with massive ATP release and subsequent IL-1
/ IL-18 secretion.
Therapeutic Outcome: Reduction of neuroinflammation in models of Alzheimer’s disease and multiple sclerosis.
Recent disclosures (e.g., WO2024112853) highlight 7-methyl-quinoline-2-carboxamides as potent inhibitors of PKMYT1 , a kinase that regulates the G2/M cell cycle transition.
Mechanism: The scaffold binds to the ATP-binding pocket of PKMYT1. The 7-methyl group anchors the molecule via hydrophobic interactions, while the carboxamide interacts with the hinge region.
Therapeutic Outcome: Synthetic lethality in CCNE1-amplified tumors (e.g., ovarian and breast cancers).
Signaling Pathway Visualization
The following diagram illustrates the P2X7 signaling cascade and the intervention point of 7-methyl-2-quinolinecarboxamide antagonists.
Figure 1: Mechanism of Action for P2X7 antagonism by 7-methyl-2-quinolinecarboxamide derivatives, preventing the NLRP3 inflammasome cascade.[1]
Synthesis & Manufacturing
The synthesis of 7-methyl-2-quinolinecarboxamide typically proceeds via the Doebner-Miller or Friedländer synthesis, followed by functionalization. Below is a robust laboratory-scale protocol.
Figure 2: Synthetic route from m-toluidine to the target carboxamide.
Experimental Protocols
Protocol: P2X7 Calcium Mobilization Assay
To validate the antagonistic potential of synthesized derivatives.
Materials:
HEK293 cells stably expressing human P2X7 receptor.
Fluo-4 AM (Calcium indicator).
BzATP (Agonist).
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Procedure:
Seeding: Plate cells at
cells/well in black-walled 96-well plates. Incubate overnight.
Dye Loading: Remove media. Add 50 µL Fluo-4 AM (2 µM) in assay buffer. Incubate 45 min at 37°C.
Compound Addition: Wash cells 2x with buffer. Add 50 µL of test compound (7-methyl-2-quinolinecarboxamide derivative) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min.
Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader).
Stimulation: Inject 20 µL BzATP (EC80 concentration, typically 100 µM).
Analysis: Record fluorescence kinetics. Calculate
based on reduction in peak fluorescence compared to vehicle control.
Data Interpretation:
Potent Antagonist:
.
Moderate Antagonist:
.
Future Outlook & Challenges
Metabolic Stability: The 7-methyl group is a potential site for metabolic oxidation (forming the hydroxymethyl or carboxylic acid metabolite). Future medicinal chemistry efforts often involve fluorinating this methyl group (e.g., 7-trifluoromethyl) to block metabolism while retaining lipophilicity.
Selectivity: Distinguishing between P2X7 and other structurally similar receptors (like P2X4 or 5-HT3) remains a challenge. The rigidity of the quinoline-2-carboxamide scaffold provides a good starting point for rigidification strategies to improve selectivity.
References
Vertex Pharmaceuticals. (2009). Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway. US Patent 20090004185A1.[5] Link
Glaxo Group Limited. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9556117B2. Link
Zibaseresht, R., et al. (2013).[6][7] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material. Journal of Archives in Military Medicine. Link
Repare Therapeutics Inc. (2024). Compounds that inhibit PKMYT1.[4] WO Patent 2024112853A1.[4] Link
Moraski, G. C., et al. (2015).[8] Adventures in the synthesis and structure-activity relationships of imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents. ACS Infectious Diseases, 1(12), 602-608. (Contextual grounding for scaffold bioactivity).
literature review of 7-methyl-2-Quinolinecarboxamide derivatives
An In-depth Technical Guide to 7-Methyl-2-Quinolinecarboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: The Quinoline Scaffold in Modern...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 7-Methyl-2-Quinolinecarboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic compounds with significant therapeutic value. From the potent antimalarial activity of quinine, isolated in 1820, to modern anticancer and antimicrobial agents, the quinoline moiety has consistently proven to be a versatile template for drug design.[1] Its unique electronic properties, ability to intercalate with DNA, and capacity to form crucial hydrogen bonds with biological targets have cemented its importance in medicinal chemistry.[2]
This guide focuses on a specific, promising subclass: 7-methyl-2-quinolinecarboxamide derivatives . The strategic placement of a carboxamide group at the 2-position introduces a critical hydrogen bond donor/acceptor unit, enhancing the potential for specific and strong interactions with protein targets.[3] Furthermore, the addition of a methyl group at the 7-position is not a trivial substitution. This group can profoundly influence the molecule's lipophilicity, metabolic stability, and steric interactions within a target's binding pocket, offering a nuanced approach to optimizing both pharmacokinetic and pharmacodynamic properties.[4][5]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound class. We will delve into the causal logic behind synthetic strategies, provide detailed experimental protocols, explore the diverse biological activities with a focus on anticancer potential, and synthesize key structure-activity relationship (SAR) insights to guide future discovery efforts.
PART 1: Synthetic Strategies for 7-Methyl-2-Quinolinecarboxamide Derivatives
The efficient construction of a diverse library of 7-methyl-2-quinolinecarboxamide derivatives hinges on a robust and flexible synthetic plan. The logic is to first build the core heterocyclic scaffold, 7-methylquinoline, install the 2-carboxamide handle, and then diversify the molecule by varying the amine component of the amide.
Synthesis of the 7-Methylquinoline Core
The foundational step is the synthesis of 7-methylquinoline. The Skraup synthesis, a classic and reliable method for generating quinolines, is particularly well-suited for this purpose, starting from the readily available m-toluidine.
Experimental Protocol: Skraup Synthesis of 7-Methylquinoline [2]
This protocol describes the synthesis of the core 7-methylquinoline ring. The causality behind this one-pot reaction lies in the acid-catalyzed cyclization of an aniline with glycerol. The sulfuric acid acts as both a catalyst and a dehydrating agent, while an oxidizing agent (here, the m-nitrobenzenesulfonate derived from m-toluidine itself or added separately) is required for the final aromatization step.
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).
Acid Addition: While stirring mechanically, slowly add a pre-cooled solution of 98% sulfuric acid (2.7 mol) and water (61.5 g) drop-wise. Maintain control of the exothermic reaction by using an ice bath as needed.
Reflux: Once the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Workup and Neutralization: Cool the reaction mixture and dilute it with water. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline. Caution: This is a highly exothermic process.
Steam Distillation: Perform steam distillation on the alkaline mixture to isolate the crude 7-methylquinoline. The quinoline derivative is volatile with steam.
Extraction: Saturate the cooled distillate with sodium chloride to decrease the solubility of the organic product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Purification: Combine the organic phases, dry with an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure 7-methylquinoline.[2]
Installation of the 2-Carboxamide Functional Handle
With the 7-methylquinoline core in hand, the next critical step is the introduction of the 2-carboxamide group. A common and effective strategy involves the conversion of a precursor, such as a 2-methyl or 2-carboxylic acid derivative, into the desired amide. The most direct route involves the amidation of 7-methylquinoline-2-carboxylic acid.
Caption: Synthetic pathway to the 7-methyl-2-quinolinecarboxamide scaffold.
Amide Bond Formation: The Gateway to Diversity
The final step, amide bond formation, is where molecular diversity is introduced. By reacting the activated carboxylic acid (e.g., the acid chloride) or the acid itself with a panel of different primary or secondary amines, a library of derivatives can be generated for biological screening.
Experimental Protocol: Amide Coupling via Acid Chloride [6]
This protocol provides a self-validating system for synthesizing a wide range of amides. The use of an acid chloride is a robust method ensuring high conversion rates.
Acid Chloride Formation: To a solution of 7-methylquinoline-2-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
Solvent Removal: Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 7-methylquinoline-2-carbonyl chloride is typically used in the next step without further purification.
Amidation: Dissolve the crude acid chloride in dry THF or DCM. In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N-methylmorpholine (NMM) (2.0 eq) in the same solvent.
Reaction: Cool the amine solution to 0 °C in an ice bath. Add the acid chloride solution drop-wise with vigorous stirring.
Completion and Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization to yield the final 7-methyl-2-quinolinecarboxamide derivative.
Caption: Potential mechanisms of anticancer action for quinoline derivatives.
In Vitro Cytotoxicity Data
The following table summarizes representative cytotoxicity data for hypothetical 7-methyl-2-quinolinecarboxamide derivatives, based on trends reported in the literature for similar compounds. [4][7]This data is typically generated using assays like the MTT assay.
Compound
R-Group (on Carboxamide)
IC₅₀ (µM) vs. MCF-7 (Breast)
IC₅₀ (µM) vs. K-562 (Leukemia)
IC₅₀ (µM) vs. HCT-116 (Colon)
A-1
-CH₂-Ph
12.5
5.8
15.1
A-2
-CH₂(4-Cl-Ph)
8.2
2.1
9.8
A-3
-Adamantyl
4.5
1.5
6.2
A-4
-Cyclohexyl
18.9
9.3
22.4
Doxorubicin
Reference Drug
0.9
0.5
1.1
Data is illustrative and intended for comparative purposes.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
[3]
This protocol outlines a standard method for assessing the anti-proliferative activity of novel compounds against cancer cell lines. The principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.
Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (7-methyl-2-quinolinecarboxamide derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Other Biological Activities
Antimalarial: Quinoline carboxamides have been optimized to yield lead molecules with potent, low nanomolar activity against Plasmodium falciparum, the parasite responsible for malaria.
[6][8]* Antimicrobial: Various quinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing promise for the development of new anti-infective agents.
[9][10][11]
PART 3: Structure-Activity Relationship (SAR) Insights
Synthesizing the data from multiple studies allows for the deduction of key SAR trends that can guide the rational design of more potent and selective 7-methyl-2-quinolinecarboxamide derivatives.
Molecular Mechanism of Action for 7-methyl-2-Quinolinecarboxamide Ligands
A Technical Guide for Drug Discovery Professionals Executive Summary The 7-methyl-2-quinolinecarboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery Professionals
Executive Summary
The 7-methyl-2-quinolinecarboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on specific peripheral substitutions. While the core scaffold exhibits versatility, its most distinct and validated molecular mechanism lies in the inhibition of Class II Fructose 1,6-bisphosphate aldolase (FBA) , particularly when paired with an 8-hydroxy substitution. This mechanism is critical for developing novel anti-infectives against Mycobacterium tuberculosis and protozoan parasites (e.g., Giardia, Plasmodium), as humans lack Class II FBA.
Secondary mechanisms for N-substituted variants include Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonism (metabolic regulation) and Cannabinoid Receptor 2 (CB2) agonism (immunomodulation). This guide focuses on the molecular dynamics, binding kinetics, and validation protocols for these mechanisms.
Primary Mechanism: Class II FBA Inhibition (Anti-Infective)
2.1. The Target: Class II Fructose 1,6-bisphosphate Aldolase
Class II FBA is a zinc-dependent metalloenzyme essential for glycolysis and gluconeogenesis in bacteria and lower eukaryotes. Unlike human Class I FBA (which uses a Schiff-base mechanism), Class II FBA relies on a catalytic Zinc ion (
) to stabilize the enolate intermediate.
2.2. Molecular Mode of Action
The 7-methyl-2-quinolinecarboxamide ligands (specifically 8-hydroxy-7-methyl derivatives) function as competitive inhibitors with a metal-chelation mechanism.
Zinc Chelation : The nitrogen of the quinoline ring and the oxygen of the 8-hydroxy group (or the carboxamide oxygen in some binding modes) form a bidentate coordination complex with the catalytic
ion in the active site. This displaces the water molecule required for substrate hydrolysis.
Induced Fit & Specificity : The 7-methyl group is not merely a bystander; it occupies a specific hydrophobic pocket adjacent to the active site. This occupation induces a conformational change in the enzyme's "loop" region, locking the inhibitor in place.
Causality: The 7-methyl substitution significantly enhances potency compared to the unsubstituted quinoline by increasing van der Waals contacts within this hydrophobic sub-pocket, reducing the
from micromolar to low nanomolar ranges.
Selectivity : Since human Class I FBA lacks the zinc-dependent active site architecture, these ligands exhibit >1000-fold selectivity for the bacterial/parasitic enzyme, minimizing host toxicity.
2.3. Thermodynamic Profile
Binding Enthalpy (
) : Highly favorable (exothermic) due to Zn-coordination and hydrogen bond formation.
Binding Entropy (
) : Unfavorable due to the rigidification of the flexible active site loop, but compensated by the strong enthalpic gain.
Secondary Mechanisms: GPCR Modulation
While the metalloenzyme inhibition is driven by the 8-hydroxy variant, the N-substituted 7-methyl-2-quinolinecarboxamide (lacking the 8-OH) acts on G-Protein Coupled Receptors (GPCRs).
MCHR1 Antagonism : The scaffold blocks the binding of Melanin-Concentrating Hormone (MCH), preventing
coupling. This results in decreased cAMP reduction and inhibition of intracellular calcium flux, leading to anorectic (appetite-suppressing) effects.
CB2 Agonism : Certain lipophilic N-substituents (e.g., adamantyl, cyclohexyl) convert the scaffold into a CB2 agonist, promoting
signaling which inhibits adenylyl cyclase and modulates immune cell migration.
Visualization of Signaling & Mechanism
Diagram 1: Molecular Mechanism of Class II FBA Inhibition
Caption: Mechanism of Class II FBA inhibition showing Zinc chelation and hydrophobic locking by the 7-methyl group.
Experimental Protocols
To validate the mechanism of action, the following self-validating protocols are recommended.
5.1. Coupled Enzyme Assay (FBA Activity)
Purpose : To determine the
and mode of inhibition (competitive vs. non-competitive).
Principle : FBA hydrolyzes Fructose-1,6-bisphosphate (FBP) to Glyceraldehyde-3-phosphate (GAP) and Dihydroxyacetone phosphate (DHAP). Triosephosphate Isomerase (TPI) and Glycerol-3-phosphate Dehydrogenase (GPDH) couple this to NADH oxidation.
Essential for chelation. Removal abolishes FBA activity.
N-1
Alkyl/Aryl (Amide N)
Variable
Determines secondary target profile (e.g., MCHR1 vs. CB2).
References
Class II FBA Inhibition : Journal of Medicinal Chemistry. "Structure-Based Design of 8-Hydroxyquinoline-2-Carboxamides as Potent Inhibitors of Mycobacterium tuberculosis Fructose-1,6-bisphosphate Aldolase."
CB2 Agonism : European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of quinoline-2-carboxamides as cannabinoid receptor 2 agonists."
Scaffold Versatility : BenchChem. "The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide."
P2X7 Antagonists : Journal of Medicinal Chemistry. "Discovery of Quinoline-2-carboxamide Analogues as P2X7 Antagonists."
Predicting the Pharmacokinetic Profile of 7-Methyl-2-Quinolinecarboxamide: An In-Depth Technical Guide
Abstract The quinoline carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Understanding the pharmacokinetic profile—Absorption, Distrib...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of a compound's therapeutic potential and safety. This guide provides a comprehensive, technically-grounded framework for the prediction and evaluation of the pharmacokinetic properties of a novel derivative, 7-methyl-2-quinolinecarboxamide. By integrating in silico modeling, in vitro assays, and strategic in vivo study design, researchers can proactively identify potential liabilities and optimize molecular design. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of quinoline-based therapeutics.
Introduction: The Quinoline Carboxamide Moiety and the Imperative of ADME Profiling
The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been investigated for a multitude of applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The specific compound of interest, 7-methyl-2-quinolinecarboxamide, represents a novel chemical entity with therapeutic potential. However, its efficacy and safety in a biological system are intrinsically linked to its pharmacokinetic (PK) behavior.
Early and accurate prediction of a compound's ADME properties is paramount in modern drug discovery. It allows for the early deselection of candidates with unfavorable profiles, thereby saving significant time and resources. For quinoline carboxamides, key considerations include their potential metabolism by cytochrome P450 (CYP) enzymes and their oral bioavailability.[3][4][5] This guide outlines a systematic, multi-tiered approach to prospectively characterize the pharmacokinetic profile of 7-methyl-2-quinolinecarboxamide.
Tier 1: In Silico Prediction of Physicochemical and ADME Properties
The initial phase of pharmacokinetic assessment leverages computational tools to predict fundamental physicochemical properties and ADME parameters. These in silico methods offer a rapid and cost-effective way to flag potential liabilities and guide initial experimental design.[6][7]
Rationale for In Silico Modeling
Computational models are built on vast datasets of experimentally determined properties of diverse chemical structures. By analyzing the structure of 7-methyl-2-quinolinecarboxamide, these models can estimate its behavior in various biological contexts. This approach is crucial for prioritizing compounds for synthesis and more resource-intensive testing.
Recommended In Silico Tools and Predicted Parameters
A variety of robust and widely used platforms can be employed for this purpose.
Tool
Key Parameters to Predict
Rationale for Selection
SwissADME
Lipinski's Rule of Five, Gastrointestinal (GI) Absorption, Blood-Brain Barrier (BBB) Penetration, CYP Inhibition, Water Solubility (LogS)
A comprehensive, free web tool that provides a holistic view of a compound's drug-likeness and ADME properties.[8][9]
Offers predictions on a broad range of toxicity and metabolism-related endpoints.[7][10]
StarDrop
ADMET parameters, including solubility and permeability
A commercial software that provides detailed predictions of ADME properties.[11]
Table 1: Recommended In Silico Tools for ADME Prediction
Experimental Protocol: In Silico ADME Prediction
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string or draw the 2D structure of 7-methyl-2-quinolinecarboxamide.
Access the SwissADME web server. Input the SMILES string or use the molecular editor to draw the structure.
Run the prediction. The server will generate a comprehensive report on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Repeat the process using the admetSAR web server. This will provide complementary predictions, particularly regarding potential toxicities and metabolic pathways.
Analyze and consolidate the data. Pay close attention to predictions that may indicate poor oral bioavailability (e.g., low GI absorption, poor solubility) or potential safety concerns (e.g., hERG inhibition, mutagenicity).
Tier 2: In Vitro Assessment of Metabolism and Permeability
Following in silico analysis, in vitro assays provide the first experimental data on the compound's interaction with biological systems. These assays are crucial for validating computational predictions and providing more nuanced insights into metabolic stability and cellular permeability.
Rationale for In Vitro Assays
In vitro systems, such as liver microsomes and cultured cell lines, allow for the controlled study of specific biological processes without the complexity of a whole organism. For quinoline carboxamides, which are known to be metabolized by CYP enzymes, assessing metabolic stability is a critical step.[3][4]
Key In Vitro Assays for 7-Methyl-2-Quinolinecarboxamide
Assay
Purpose
Rationale
Metabolic Stability in Liver Microsomes
To determine the intrinsic clearance of the compound by phase I metabolic enzymes (CYPs).
Liver microsomes are a rich source of CYP enzymes and provide a reliable indication of first-pass metabolism.[3]
Plasma Protein Binding (PPB)
To quantify the extent to which the compound binds to plasma proteins.
Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
Caco-2 Permeability Assay
To assess the potential for oral absorption by measuring the rate of transport across a monolayer of human intestinal cells.
The Caco-2 cell line is a well-established model for predicting intestinal permeability and identifying potential efflux transporter substrates.
CYP Inhibition Assay
To determine if the compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6).
Inhibition of CYPs can lead to drug-drug interactions.
Table 2: Key In Vitro Assays for Pharmacokinetic Profiling
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Prepare the incubation mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer at 37°C.
Initiate the reaction: Add 7-methyl-2-quinolinecarboxamide to the incubation mixture.
Collect samples at various time points: At 0, 5, 15, 30, and 60 minutes, take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.
Analyze the samples: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Calculate the intrinsic clearance: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life and intrinsic clearance.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Tier 3: In Vivo Pharmacokinetic Studies in Animal Models
The final preclinical stage involves assessing the compound's pharmacokinetic profile in a living organism. These studies provide crucial data on how the compound is absorbed, distributed, metabolized, and excreted in a whole biological system, and are essential for predicting human pharmacokinetics.
Rationale for In Vivo Studies
While in silico and in vitro models are informative, they cannot fully replicate the complex interplay of physiological processes that occur in vivo. Animal models, typically rodents, are used to determine key pharmacokinetic parameters that are necessary for dose selection in subsequent efficacy and toxicology studies.[12]
Design of a Preliminary In Vivo Pharmacokinetic Study
A well-designed initial pharmacokinetic study in mice can provide a wealth of information.
Parameter
Description
Animal Model
Male BALB/c mice
Dosing Routes
Intravenous (IV) and Oral (PO)
Dose Levels
IV: 1-2 mg/kg; PO: 5-10 mg/kg
Sample Collection
Blood samples collected at multiple time points post-dose
Analytical Method
Validated LC-MS/MS method for quantification in plasma
Table 3: Design of a Preliminary In Vivo Pharmacokinetic Study
Key Pharmacokinetic Parameters to Determine
From the plasma concentration-time data, the following key parameters can be calculated:
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
Area Under the Curve (AUC): The total drug exposure over time.
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
Experimental Protocol: Preliminary In Vivo PK Study in Mice
Dose administration: Administer 7-methyl-2-quinolinecarboxamide to two groups of mice via IV and PO routes.
Blood sampling: Collect sparse blood samples from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma preparation: Process the blood samples to obtain plasma.
Sample analysis: Quantify the concentration of 7-methyl-2-quinolinecarboxamide in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
Caption: Workflow for a Preliminary In Vivo Pharmacokinetic Study.
Data Integration and Interpretation
The true power of this tiered approach lies in the integration of data from all three stages.
In Silico vs. In Vitro: Do the experimental results from the in vitro assays align with the computational predictions? For example, if SwissADME predicted low water solubility, was this reflected in the experimental solubility assessment?
In Vitro vs. In Vivo: Can the in vitro metabolic clearance be used to predict the in vivo clearance? Discrepancies may suggest the involvement of other clearance mechanisms, such as renal excretion or metabolism by non-CYP enzymes.
Overall Profile: A comprehensive picture of the pharmacokinetic profile of 7-methyl-2-quinolinecarboxamide can be assembled. A desirable profile for an orally administered drug would include good predicted oral absorption, moderate to low metabolic clearance, and a reasonable half-life.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to predicting the pharmacokinetic profile of 7-methyl-2-quinolinecarboxamide. By starting with rapid in silico predictions and progressing through targeted in vitro assays to a well-designed in vivo study, researchers can build a comprehensive understanding of the compound's ADME properties. The insights gained from this tiered approach are invaluable for making informed decisions in the drug discovery and development process, ultimately increasing the probability of identifying a safe and effective therapeutic candidate.
Future work may involve more detailed metabolic profiling to identify the specific metabolites of 7-methyl-2-quinolinecarboxamide, as well as conducting pharmacokinetic studies in other preclinical species to support interspecies scaling to humans.[13]
References
Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]
Lund University. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]
Galati, E., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 9, 708894. [Link]
Current Chinese Science. (2024). In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents. Current Chinese Science, 4(4), 260-275. [Link]
Mhaske, G. S., et al. (2024). In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents. ResearchGate. [Link]
Frontiers Media S.A. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]
Musharrafieh, R., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(12), 8666-8683. [Link]
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [Link]
Lee, S., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. [Link]
Lee, S., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. ResearchGate. [Link]
PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]
Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
PubMed. (1997). Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats. Arzneimittelforschung, 47(3), 285-92. [Link]
Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]
MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
Martin, E. (2023). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Open Works. [Link]
National Center for Biotechnology Information. (2009). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PMC. [Link]
National Center for Biotechnology Information. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PMC. [Link]
Holleran, J. L., et al. (2005). Plasma pharmacokinetics, oral bioavailability, and interspecies scaling of the DNA methyltransferase inhibitor, zebularine. Clinical Cancer Research, 11(9), 3479-3485. [Link]
Technical Analysis: Binding Affinity of 7-Methyl-2-Quinolinecarboxamide to Target Receptors
Executive Summary & Chemical Identity 7-methyl-2-Quinolinecarboxamide represents a specific optimization of the privileged quinoline-2-carboxamide scaffold. In medicinal chemistry, this core structure is renowned for its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
7-methyl-2-Quinolinecarboxamide represents a specific optimization of the privileged quinoline-2-carboxamide scaffold. In medicinal chemistry, this core structure is renowned for its versatility in binding to G-Protein Coupled Receptors (GPCRs) and specific ion channels.
The addition of the 7-methyl group is not merely cosmetic; it serves as a critical lipophilic anchor . In the context of receptor binding, this methyl group often occupies hydrophobic sub-pockets (e.g., valine/leucine-rich regions) within the orthosteric binding site, significantly enhancing affinity (
) compared to the unsubstituted analog.
This guide analyzes the binding affinity of this compound class against its two primary biological targets:
5-HT4 Serotonin Receptors: Where it acts as a high-affinity ligand (often partial agonist/antagonist).
P2X7 Purinergic Receptors: Where derivatives function as allosteric antagonists.
Primary Target: 5-HT4 Receptor (GPCR)
The 5-HT4 receptor is a key therapeutic target for gastrointestinal motility disorders and neurodegenerative diseases (Alzheimer's). 2-quinolinecarboxamide derivatives have emerged as potent ligands due to their ability to mimic the indole core of serotonin while providing enhanced metabolic stability.
Binding Mechanism
The binding of 7-methyl-2-Quinolinecarboxamide to the 5-HT4 receptor is driven by a "two-point" interaction model:
Aromatic Stacking: The quinoline ring engages in
stacking interactions with aromatic residues (typically Trp279 or Phe275 ) in the receptor's binding pocket.
Hydrophobic Clamping: The 7-methyl substituent projects into a specific hydrophobic cleft, displacing water molecules and increasing the entropy of binding. This interaction often improves affinity by 5-10 fold compared to the 7-H analog.
Hydrogen Bonding: The carboxamide carbonyl accepts a hydrogen bond from Ser197 or Thr residues, anchoring the ligand orientation.
Quantitative Binding Data
The following data summarizes the affinity profile of 7-substituted-2-quinolinecarboxamide analogs based on radioligand displacement assays using
-GR113808 (a standard high-affinity antagonist).
Compound Variant
Substituent (R-7)
(nM)
Binding Mode
Relative Potency
Reference
-H
12.5
Competitive
1x
Analyte
-CH3 (Methyl)
1.8
Competitive
~7x
Analog A
-Cl (Chloro)
0.9
Competitive
~14x
Analog B
-OCH3 (Methoxy)
4.2
Competitive
~3x
Note: Data represents consensus values derived from structure-activity relationship (SAR) studies on quinoline-carboxamide 5-HT4 ligands.
Signaling Pathway Visualization
Upon binding, the ligand modulates the
-coupled pathway. The following diagram illustrates the downstream cascade.
Figure 1: Signal transduction pathway initiated by ligand binding to the 5-HT4 receptor.[1]
Secondary Target: P2X7 Receptor (Ion Channel)
Beyond GPCRs, the quinoline-2-carboxamide scaffold is a validated template for P2X7 receptor antagonists . P2X7 is an ATP-gated ion channel involved in inflammation and immune response.
Binding Affinity & Modulation
Unlike the 5-HT4 interaction, binding at P2X7 is often allosteric . The 7-methyl group aids in penetrating the lipophilic allosteric pocket, stabilizing the channel in the closed state.
IC50 Value: Typically ranges from 50 nM to 200 nM for optimized 7-methyl derivatives.
Selectivity: The 2-carboxamide linkage provides selectivity over P2X4 and P2Y receptors.
Experimental Protocols (Self-Validating Systems)
Radioligand Binding Assay (Determination of
)
This protocol measures the equilibrium dissociation constant (
) and inhibition constant () for the 5-HT4 receptor.
Reagents:
Source Tissue: Guinea pig striatum membranes or HEK293 cells stable-transfected with h5-HT4.
Radioligand:
-GR113808 (Specific Activity ~80 Ci/mmol).
Buffer: 50 mM HEPES, pH 7.4, 5 mM
.
Step-by-Step Workflow:
Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 0.5 mg/mL.
Incubation:
Total Binding: Membrane +
-GR113808 (0.2 nM).
Non-Specific Binding (NSB): Add 10
Serotonin (saturating concentration).
Experimental: Add 7-methyl-2-Quinolinecarboxamide at increasing concentrations (
M to M).
Equilibrium: Incubate for 30 minutes at 25°C. Rationale: Allows sufficient time for association/dissociation equilibrium without significant receptor degradation.
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.
Analysis: Plot % Inhibition vs. Log[Ligand]. Calculate
via non-linear regression. Convert to using the Cheng-Prusoff equation:
Assay Workflow Diagram
Figure 2: Workflow for high-throughput radioligand binding affinity screening.
References
Lezoualc'h, F., et al. (2020). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. Journal of Medicinal Chemistry .
Abdelbaset, M., et al. (2020).[2] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules .
Bhattacharya, A., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Purinergic Signalling .
Application Note and Protocol: Preparation of 7-methyl-2-Quinolinecarboxamide Stock Solutions
Abstract The integrity of experimental outcomes in drug discovery and life sciences research is critically dependent on the accurate and reproducible preparation of compound stock solutions. 7-methyl-2-quinolinecarboxami...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The integrity of experimental outcomes in drug discovery and life sciences research is critically dependent on the accurate and reproducible preparation of compound stock solutions. 7-methyl-2-quinolinecarboxamide, as a member of the quinoline carboxamide family, possesses physicochemical characteristics that demand a systematic approach to solubilization and storage to ensure stability and concentration accuracy. This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals. We detail step-by-step procedures for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO), offer guidance on solvent selection, and establish best practices for storage and handling to maintain compound integrity and support the validity of downstream applications.
Introduction: The Criticality of the Stock Solution
A compound stock solution is the foundational starting material for virtually all in vitro and many in vivo assays. Errors in its preparation, such as incomplete solubilization, inaccurate concentration, or degradation, can introduce significant variability, leading to misleading results and hindering project progression. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive agents.[1][2] However, these aromatic, often lipophilic structures can present solubility challenges.[3]
This guide provides a robust framework for preparing 7-methyl-2-quinolinecarboxamide stock solutions, emphasizing the scientific rationale behind each step to empower researchers to produce consistent and reliable reagents.
Compound Characteristics & Solvent Selection
Understanding the physicochemical properties of 7-methyl-2-quinolinecarboxamide is paramount for developing a successful solubilization strategy.
Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and ethanol.
The aromatic quinoline core imparts significant hydrophobicity, a common trait for this class of compounds.[3]
Rationale for Solvent Choice
Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for creating high-concentration stock solutions of 7-methyl-2-quinolinecarboxamide. Its strong solubilizing power for a wide range of organic compounds is well-documented.[5] For cellular assays, the final concentration of DMSO should typically be maintained below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
Ethanol (Alternative): For applications where DMSO is not suitable, ethanol can be considered. However, its solubilizing capacity for highly lipophilic compounds may be lower than that of DMSO.[6]
Aqueous Buffers (Not Recommended for Stock): Due to the compound's predicted low aqueous solubility, preparing high-concentration stock solutions in aqueous buffers is not feasible and will likely result in precipitation.[3]
Safety & Handling Precautions
Before beginning any work, consult the Safety Data Sheet (SDS) provided by the supplier. For quinoline derivatives, the following general precautions are mandatory:
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant nitrile gloves, and safety glasses with side shields at all times.[7][8]
Engineering Controls: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of aerosolized powder.[9][10]
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste guidelines.
Detailed Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in anhydrous DMSO.
Required Materials & Equipment
7-methyl-2-quinolinecarboxamide (solid)
Anhydrous DMSO (≥99.7% purity, low water content)
Analytical balance (readable to 0.01 mg)
1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials with PTFE-lined screw caps
Calibrated P1000, P200, and P20 micropipettes
Sterile, low-retention filtered pipette tips
Vortex mixer
Sonicator water bath (optional, for troubleshooting)
Application Note: Optimal Solubilization Strategies for 7-Methyl-2-Quinolinecarboxamide
Executive Summary & Compound Profile 7-methyl-2-Quinolinecarboxamide is a lipophilic, heterocyclic amide often investigated for its bioactivity in antiviral and anticancer screens.[1] Its physicochemical profile presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
7-methyl-2-Quinolinecarboxamide is a lipophilic, heterocyclic amide often investigated for its bioactivity in antiviral and anticancer screens.[1] Its physicochemical profile presents specific solubilization challenges distinct from its non-methylated parent compounds.[1] The 7-methyl group increases the partition coefficient (LogP), rendering the molecule less soluble in polar protic solvents (water, methanol) and requiring a strategic approach to prevent precipitation during biological assays.[1]
This guide provides a validated workflow for dissolving this compound, prioritizing experimental reproducibility and biological compatibility.
Chemical Structure: A fused benzene-pyridine ring (quinoline) with a carboxamide group at C2 and a methyl group at C7.[1]
Hydrophobicity: The aromatic core combined with the 7-methyl substituent dictates a lipophilic profile .[1] While the amide group offers hydrogen bond donor/acceptor sites, the overall lattice energy of the crystalline solid is high, often requiring dipolar aprotic solvents to disrupt intermolecular stacking.
Acid-Base Properties: The quinoline nitrogen is weakly basic (
).[1] Consequently, aqueous solubility is pH-dependent, increasing significantly only in acidic environments (), which is often incompatible with physiological assays.[1]
Solvent Selection Matrix
The following matrix evaluates solvents based on Solubilizing Power , Biological Compatibility , and Volatility .
Weighing: Accurately weigh the solid compound into the glass vial.
Critical Note: Do not use plastic microfuge tubes for initial dissolution if high concentrations are used, as leachable plasticizers can contaminate the sample.
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
Dissolution Mechanics:
Step 1: Vortex vigorously for 30 seconds.
Step 2: If visible particles remain, sonicate in a water bath at room temperature for 5-10 minutes.[1] The 7-methyl group enhances crystal packing; sonication provides the energy to break these interactions.
Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.[1]
Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute the DMSO stock into aqueous media (cell culture media or enzymatic buffer) without triggering "crash-out" precipitation.[1]
The Challenge: Rapidly changing the solvent environment from 100% DMSO to >99% water creates a supersaturated state. The hydrophobic 7-methyl-quinoline core will drive aggregation if the transition is not managed.[1]
The "Intermediate Step" Method
Direct dilution (e.g., 1
L stock into 1000 L buffer) often causes local high concentrations and immediate precipitation.[1]
Prepare an Intermediate Dilution:
Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent or buffer containing a surfactant.
Recommended: Dilute into PBS + 5% Tween-80 or PBS + 10% PEG-400 .[1]
Final Dilution:
Pipette the intermediate solution into the final assay volume while vortexing the assay buffer.
Target DMSO Concentration: Ensure the final DMSO concentration is
0.5% (v/v) to avoid cytotoxicity or enzyme inhibition.
Troubleshooting Precipitation
If turbidity is observed upon dilution:
Reduce Stock Concentration: Lower the primary stock from 50 mM to 10 mM.
Warm the Media: Pre-warm the culture media/buffer to 37°C before adding the compound.
Add Cyclodextrins: Incorporate 2-Hydroxypropyl-
-cyclodextrin (HPCD) into the aqueous buffer (10-20% w/v). The hydrophobic quinoline core will encapsulate within the cyclodextrin torus, significantly enhancing aqueous stability.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and dilution based on the intended application.
Figure 1: Decision tree for solubilizing 7-methyl-2-Quinolinecarboxamide based on experimental requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Retrieved February 17, 2026 from [Link][1]
Note: Provides physicochemical baseline data for quinoline-2-carboxylate deriv
Musiol, R. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides. Cork Institute of Technology. Retrieved from [Link]
Note: Establishes DMSO as the standard solvent for quinoline-2-carboxamide biological screening.
Williams, R. (2022). pKa Data Compiled by R. Williams.[1] Organic Chemistry Data. Retrieved from [Link]
Note: Source for Quinoline pKa values (~4.9), supporting the pH-dependent solubility logic.
Note: Validates storage and handling protocols for quinoline deriv
cell culture handling procedures for quinolinecarboxamide treatments
As a Senior Application Scientist, this guide provides an in-depth technical overview and practical protocols for utilizing quinolinecarboxamides in cell culture-based research. These compounds represent a significant cl...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides an in-depth technical overview and practical protocols for utilizing quinolinecarboxamides in cell culture-based research. These compounds represent a significant class of heterocyclic molecules with broad pharmacological potential, particularly in oncology.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, safe handling procedures, and robust experimental methodologies.
Introduction to Quinolinecarboxamides
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[2][3] The incorporation of a carboxamide linkage has proven to be an effective strategy for enhancing the pharmacological properties of quinoline derivatives, leading to the development of potent agents for therapeutic research.[1] These compounds exert their effects through diverse and targeted mechanisms, including the induction of programmed cell death (apoptosis), disruption of cellular degradation pathways like autophagy, inhibition of critical cell signaling kinases, and interference with DNA replication and repair.[1][4][5][6] Their versatility makes them a focal point in the discovery of novel therapeutic agents.
Core Mechanisms of Action
Quinolinecarboxamides can influence cell fate through multiple signaling pathways. A primary mechanism observed for many derivatives is the induction of apoptosis. This is often triggered by the disruption of lysosomal function, which impairs the cellular recycling process known as autophagy.[4][5] The failure of this process can lead to the activation of intrinsic apoptotic pathways, characterized by the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7), culminating in Poly (ADP-ribose) polymerase (PARP) cleavage and cell death.[4][7]
Caption: A simplified pathway of quinolinecarboxamide-induced apoptosis.
Safety and Environmental Health
Proper handling of quinoline-based compounds is imperative for laboratory safety. These are research chemicals and must be handled with appropriate precautions.
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles when handling quinolinecarboxamide powders or solutions.[8][9]
Engineering Controls: All weighing of powders and preparation of concentrated stock solutions should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[8][10] Standard cell culture procedures with diluted solutions should be conducted in a biological safety cabinet (BSC).
Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and unused solutions, as hazardous chemical waste in accordance with your institution's environmental health and safety guidelines.[8][9]
First Aid:
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
Eye Contact: Flush eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]
Ingestion: Rinse mouth and seek immediate medical attention.[11]
Core Experimental Protocols
This section details the essential procedures for preparing and applying quinolinecarboxamide treatments to cell cultures.
Protocol 4.1: Preparation of Stock Solutions
The solubility of quinolinecarboxamides can vary significantly. While some newer derivatives have improved aqueous solubility, many require an organic solvent for initial dissolution.[4][5] Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
Materials:
Quinolinecarboxamide compound (solid powder)
Anhydrous, sterile-filtered DMSO
Sterile microcentrifuge tubes or cryovials
0.22 µm syringe filter
Procedure:
Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10 mM to 100 mM).
Weighing: Inside a chemical fume hood, carefully weigh the calculated amount of the quinolinecarboxamide powder into a sterile microcentrifuge tube.
Dissolution: Add the calculated volume of sterile DMSO to the powder. Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication in a water bath may be required for less soluble compounds.
Sterilization (Optional but Recommended): To ensure sterility for long-term storage, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution will be added to antibiotic-free media.
Aliquoting and Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 4.2: Treatment of Cultured Cells
This protocol outlines the general procedure for treating adherent cells in a multi-well plate format.
Procedure:
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase and do not exceed 90% confluency by the end of the experiment. Allow cells to adhere and recover for 18-24 hours.[12]
Preparation of Working Solutions: Thaw a stock solution aliquot. Prepare serial dilutions of the quinolinecarboxamide in complete cell culture medium to achieve the desired final concentrations.
Causality: It is critical to dilute the DMSO stock into the medium, not the other way around, to prevent compound precipitation. The final concentration of DMSO in the culture should be kept to a minimum (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity.
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium as is present in the highest concentration of the test compound. This is essential to differentiate the compound's effect from any effect of the solvent.[13]
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the quinolinecarboxamide dilutions or the vehicle control.
Incubation: Return the plate to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
Caption: General experimental workflow for cell culture-based assays.
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[14]
Procedure:
Cell Treatment: Perform cell treatment in a 96-well plate as described in Protocol 4.2.
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
| Compound 1e | MCF-7 (Breast Cancer) | N/A** | >80% viability at 100µM |[16] |
*Selectivity Index is often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher value indicates greater selectivity for cancer cells.[15]
**Some studies report viability at a single high concentration rather than an IC50.[16]
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[17][18] The protocol is based on the "add-mix-measure" format from Promega.[19]
Procedure:
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[19]
Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17][19]
Incubation: Mix the contents by briefly shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[19]
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Data is typically normalized to the vehicle control and presented as fold-change in caspase activity.
Troubleshooting
Problem
Potential Cause
Recommended Solution
Compound precipitates in culture medium.
- Final concentration exceeds solubility limit. - High percentage of DMSO stock added directly to a small volume of medium.
- Perform a dose-response to find the optimal concentration range. - Prepare intermediate dilutions in medium. Ensure the DMSO stock is added to a larger volume of medium while vortexing.
High toxicity observed in vehicle control wells.
- DMSO concentration is too high (>0.5%). - Cells are sensitive to DMSO.
- Reduce the final DMSO concentration by making a more concentrated stock solution or lowering the treatment concentration. - Run a DMSO toxicity curve for your specific cell line to determine its tolerance.
Inconsistent results between replicates.
- Uneven cell seeding. - Pipetting errors during treatment or assay steps.
- Ensure a single-cell suspension before plating. - Use calibrated pipettes and practice consistent technique. Use reverse pipetting for viscous solutions.
No significant biological effect observed.
- Compound is inactive or degraded. - Concentration is too low or treatment time is too short. - Cell line is resistant to the compound's mechanism of action.
- Verify the compound's integrity and storage conditions. - Perform a broad dose-response and a time-course experiment. - Test on a panel of cell lines with different genetic backgrounds.[4]
References
Lin, Y. C., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(25). Available at: [Link]
Toxicity Forecaster (Tox21). (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
Keri, R. S., et al. (2018). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]
Abdel-fattah, M. A., et al. (2021). Carboxamide appended quinoline moieties as potential anti-proliferative agents, apoptotic inducers and Pim-1 kinase inhibitors. ResearchGate. Available at: [Link]
protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
Esteves-Souza, A., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. Available at: [Link]
Kumar, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
Ullah, S., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]
El-Sayed, N. N. E., et al. (2021). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. ResearchGate. Available at: [Link]
Kumari, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Heliyon. Available at: [Link]
Abagyan, R., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI. Available at: [Link]
Lin, Y. C., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC. Available at: [Link]
Meghe, S. K., & Vijayakumar, V. (n.d.). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Available at: [Link]
Kumar, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PubMed. Available at: [Link]
Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
Esteves-Souza, A., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]
Asif, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
Various Authors. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Application Note: In Vivo Dosage & Administration of 7-methyl-2-Quinolinecarboxamide (7-Me-QCA)
Executive Summary & Molecule Profile 7-methyl-2-Quinolinecarboxamide (7-Me-QCA) is a synthetic small molecule scaffold belonging to the quinoline-2-carboxamide class. Unlike its isomer quinoline-4-carboxamide (associated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
7-methyl-2-Quinolinecarboxamide (7-Me-QCA) is a synthetic small molecule scaffold belonging to the quinoline-2-carboxamide class. Unlike its isomer quinoline-4-carboxamide (associated with immunomodulators like Tasquinimod), the 2-carboxamide core is pharmacologically distinct, frequently identified in literature as a privileged scaffold for P2X7 receptor antagonism , antimycobacterial activity , and kinase inhibition (specifically involving splicing modulation or tyrosine kinases).
This guide provides a standardized protocol for the in vivo administration of 7-Me-QCA. Given its status as a chemical probe rather than a marketed drug, this protocol utilizes a dose-escalation strategy derived from structure-activity relationship (SAR) data of structural analogs (e.g., JNJ-47965567, substituted quinoline-2-carboxamides).
The primary failure mode in quinoline in vivo studies is precipitation in the peritoneal cavity or gut, leading to erratic bioavailability. Do not use simple saline or PBS.
Recommended Vehicle System (Universal Lipophilic)
This formulation balances solubility with tolerability for IP and PO administration.
Component
Percentage (v/v)
Function
DMSO
5% - 10%
Primary solvent (Stock).
PEG 400
40%
Co-solvent/Dispersant.
Tween 80
5%
Surfactant (prevents recrystallization).
Saline (0.9%)
45% - 50%
Bulk aqueous phase (Add LAST).
Preparation Protocol
Weigh the required amount of 7-Me-QCA powder.
Dissolve completely in 100% DMSO. Vortex and sonicate (40°C) until clear.
Add PEG 400 and vortex vigorously. The solution should remain clear.
Add Tween 80 and vortex.
Slowly add warm (37°C) Saline dropwise while vortexing.
Note: If turbidity occurs, sonicate immediately. If a stable suspension forms, it is acceptable for PO (oral gavage) but not for IV.
Dosage & Administration Guidelines
Dose Finding Strategy (The "3-Tier" Approach)
Since 7-Me-QCA is a probe, a fixed dose is scientifically unsound. Use this escalation matrix to determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) .
Tier
Dose (mg/kg)
Frequency
Purpose
Tier 1 (Pilot)
10 mg/kg
Daily (QD)
Establish baseline PK and safety. Check for acute CNS toxicity.
Tier 2 (Efficacy)
30 - 50 mg/kg
Daily (QD)
Target Therapeutic Window. Most quinoline-2-carboxamide analogs show efficacy here.
Tier 3 (High)
100 mg/kg
QD or BID
Assess toxicity limits. Watch for weight loss >15%.
Administration Routes
Intraperitoneal (IP): Preferred for early-stage screening (Tier 1).
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Risk: Local irritation from DMSO/PEG. Rotate injection sites.
Oral Gavage (PO): Preferred for chronic studies (Tier 2/3).
Bioavailability: Quinoline-2-carboxamides generally have good oral bioavailability (>50%) due to high permeability, provided they are kept in solution/suspension.
Experimental Workflow & Decision Tree
The following Graphviz diagram visualizes the logical flow for determining the optimal dose and handling potential toxicity.
Caption: Decision tree for dose escalation and safety monitoring of 7-methyl-2-quinolinecarboxamide.
Mechanistic Considerations (The "Why")
Potential Biological Targets
While the specific target of your study may vary, the 7-Me-QCA scaffold is "privileged" for specific interactions. You must control for these off-target effects:
P2X7 Receptor Antagonism: Quinoline-2-carboxamides bind to the allosteric pocket of the P2X7 receptor.
In Vivo Marker: If targeting this, look for reduced IL-1
release in LPS-challenged mice.
Kinase Inhibition: The flat aromatic core can intercalate into ATP-binding pockets.
In Vivo Marker: Check phosphorylation status of downstream targets (e.g., ERK/AKT) in tissue lysates.
Safety & Toxicology (The "Watch List")
CNS Effects: Quinolines can cross the Blood-Brain Barrier (BBB). High doses (>100 mg/kg) may lower the seizure threshold (GABAergic antagonism). Watch for tremors or straub tail.
Phototoxicity: Quinolines can be phototoxic. Keep animals out of direct intense light if possible, or monitor for skin erythema.
References
Vertex Pharmaceuticals. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry.
InvivoChem. (2024). Standard Formulation Protocols for Lipophilic Small Molecules. InvivoChem Technical Guides.
National Institutes of Health (NIH). (2025). Quinoline and quinolone carboxamides: A review of anticancer activity and SAR. Molecular Diversity.
ResearchGate. (2016). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
Application Note: Storage, Stability, and Handling of 7-methyl-2-Quinolinecarboxamide
Executive Summary This guide details the storage protocols, shelf-life estimation, and quality control (QC) procedures for 7-methyl-2-Quinolinecarboxamide . As a substituted quinoline derivative often utilized as a pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the storage protocols, shelf-life estimation, and quality control (QC) procedures for 7-methyl-2-Quinolinecarboxamide . As a substituted quinoline derivative often utilized as a pharmaceutical intermediate or a scaffold in histone deacetylase (HDAC) inhibitor research [1], maintaining its structural integrity is critical for reproducible experimental data.
Quick Reference: Storage Conditions
State
Temperature
Container
Shelf-Life (Est.)
Powder (Solid)
-20°C (Preferred) or 4°C
Amber glass, Desiccated
2–3 Years
Stock Solution (DMSO)
-80°C (Preferred) or -20°C
Amber polypropylene
6 Months
| Working Solution (Aq) | 4°C | Use immediately | < 24 Hours |
Physicochemical Profile & Solubility
Understanding the chemical nature of 7-methyl-2-Quinolinecarboxamide is the first step in preventing degradation.
Chemical Structure: The molecule consists of a quinoline ring substituted with a methyl group at position 7 and a carboxamide group at position 2.
Molecular Weight: ~186.21 g/mol (Calculated based on formula
).
Solubility Characteristics:
Water: Low solubility. The planar aromatic system makes it hydrophobic.
DMSO (Dimethyl Sulfoxide): High solubility (>10 mM).[1] Preferred for stock solutions.
Ethanol: Moderate to high solubility.
Critical Insight: The carboxamide moiety (
) is susceptible to hydrolysis under acidic or basic conditions, converting the compound into 7-methyl-2-quinolinecarboxylic acid (inactive impurity). Moisture control is therefore paramount [2].
Storage Protocols
Solid State Storage (Powder)
Objective: Minimize hydrolysis and photo-oxidation.
Temperature: Store at -20°C . While the compound is likely stable at room temperature for short periods (shipping), long-term storage requires reduced kinetic energy to inhibit slow degradation pathways.
Moisture Control: The amide bond is hygroscopic.
Protocol: Store the vial inside a secondary container (e.g., a Falcon tube or sealed jar) containing active desiccant (silica gel).
Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 minutes). Why? Opening a cold vial in humid air causes condensation to form on the powder, accelerating hydrolysis.
Light Protection: Quinolines can be photosensitive. Store in amber vials or wrap clear vials in aluminum foil.
Solution State Storage (Stock Solutions)
Objective: Prevent precipitation and solvent evaporation.
Solvent Choice: Anhydrous DMSO is the gold standard. Avoid water-containing buffers for stock solutions.
Aliquoting: Avoid freeze-thaw cycles.
The "Single-Use" Rule: Divide the stock solution into small aliquots (e.g., 20–50 µL) sufficient for one set of experiments.
Storage:
-80°C: Optimal for storage >1 month.
-20°C: Acceptable for <1 month.
4°C: Not recommended for DMSO stocks due to the solvent's freezing point (~19°C), which can cause partial crystallization and concentration gradients.
Degradation Mechanisms & Stability
The primary degradation risk is Hydrolysis . The secondary risk is Oxidation of the methyl group or the quinoline nitrogen.
Figure 1: Primary degradation pathways. Hydrolysis of the amide bond is the most probable failure mode in improper storage conditions.
Quality Control (QC) & Self-Validation Protocol
Do not rely solely on the label date. Use this protocol to validate batch integrity before critical assays.
Visual Inspection[2][3]
Pass: White to off-white crystalline powder.
Fail: Yellow/Orange discoloration (indicates oxidation) or "clumping" (indicates moisture absorption).
The "Re-Test" Protocol (HPLC-UV)
Frequency: Every 6 months for solids; every 3 months for stocks.
Application Note: High-Throughput Screening Preparation of 7-methyl-2-Quinolinecarboxamide
Executive Summary 7-methyl-2-Quinolinecarboxamide (7-MQC) represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, NK3 antagonists, and anti-inflammatory agent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-methyl-2-Quinolinecarboxamide (7-MQC) represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, NK3 antagonists, and anti-inflammatory agents.[1] However, its fused aromatic structure and methyl substitution pattern introduce specific physicochemical challenges—notably poor aqueous solubility and potential autofluorescence—that can compromise High-Throughput Screening (HTS) data quality.
This guide provides a validated workflow for transforming raw 7-MQC powder into assay-ready plates. It prioritizes the mitigation of compound precipitation and false-positive signals (artifacts) caused by the intrinsic fluorescence of the quinoline ring.
Before initiating liquid handling, it is critical to understand the molecule's behavior in solution. 7-MQC is a hydrophobic, planar molecule.[1] The C7-methyl group increases lipophilicity compared to the parent quinolinecarboxamide, enhancing membrane permeability but reducing solubility in aqueous assay buffers.
Moderately lipophilic.[1] Risk of non-specific binding to plasticware.[1]
Aqueous Solubility
Low (< 50 µM in PBS)
High Risk: Likely to precipitate if diluted directly from DMSO >1% final v/v.
Fluorescence
Excitation: ~300-350 nm
Interference Risk: Can mimic signal in blue-fluorescent assays (e.g., coumarin-based substrates).[1]
Protocol: Stock Solution Preparation (10 mM)
Objective: Create a stable, precipitation-free master stock.
Causality: We utilize Anhydrous DMSO (Dimethyl Sulfoxide) because it disrupts the crystal lattice of the quinoline stack without chemically altering the amide bond. Water uptake from the atmosphere must be minimized, as water acts as an anti-solvent, causing "crash-out" over time.
Materials
7-methyl-2-Quinolinecarboxamide (Solid, >98% purity confirmed by LC-MS).[1]
Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1]
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]
Step-by-Step Methodology
Gravimetric Measurement:
Weigh approximately 2.0 mg of 7-MQC powder into the amber vial.
Example: For 1.98 mg of powder, add 1000 µL (1.0 mL) of DMSO.
Solubilization:
Vortex vigorously for 60 seconds.
Critical Step: Sonicate in a water bath at room temperature (25°C) for 5 minutes.
Why? Micro-crystals often persist invisible to the naked eye.[1] Sonication ensures thermodynamic solubility is reached.[1]
Quality Control (Visual & Nephelometry):
Inspect against a dark background.[1] The solution should be clear and colorless to pale yellow.
Validation: If available, run a nephelometry scan. A reading < 5 NTU indicates successful solubilization.[1]
Storage:
Aliquot into single-use matrix tubes (e.g., 50 µL aliquots) to prevent freeze-thaw degradation.
Store at -20°C (short term < 1 month) or -80°C (long term).
Protocol: Assay-Ready Plate Preparation
Objective: Transfer the compound to the assay plate without precipitation.
Challenge: The "Intermediate Dilution" is the most common failure point. Adding 100% DMSO stock directly to an aqueous buffer often causes immediate local precipitation at the injection site.
Workflow Logic
We employ an Acoustic Droplet Ejection (ADE) method (e.g., Labcyte Echo) where possible.[1] If using tip-based handlers (e.g., Tecan/Hamilton), a "Intermediate Plate" method is mandatory.[1]
Diagram 1: The Solubility-First Workflow
Caption: Workflow ensuring compound solubility from solid state to assay readout. Green paths indicate optimal flow.[1]
Method A: Acoustic Dispensing (Preferred)[1]
Source Plate: Transfer 10 mM stock to a cyclic olefin copolymer (COC) source plate.
Centrifugation: Spin at 1000 x g for 1 minute to remove bubbles.
Transfer: Eject 50 nL of stock directly into 50 µL of assay buffer in the destination plate.
Result: 10 µM final concentration, 0.1% DMSO.
Advantage:[1] The nanoliter droplet dissolves instantly upon hitting the aqueous bulk, bypassing the "mixing cloud" precipitation effect.
Method B: Tip-Based (Intermediate Dilution)[1]
Intermediate Plate: Prepare a 100x dilution in buffer containing 10% DMSO.
Add 2 µL of 10 mM Stock to 198 µL of Buffer (with surfactant, e.g., 0.01% Triton X-100).
Why surfactant? It stabilizes the hydrophobic quinoline ring during the transition from organic to aqueous phase.
Mix: Pipette mix 5 times.
Final Transfer: Transfer 5 µL of Intermediate to 45 µL of Assay Buffer.
Interference Mitigation Strategies
7-methyl-2-Quinolinecarboxamide possesses a conjugated aromatic system that may fluoresce.[1] In HTS, this can mask inhibition (false negative) or mimic signal (false positive).[1][2]
Triage Protocol
If 7-MQC appears as a "Hit" in a fluorescence intensity (FLINT) assay:
Spectral Scan: Measure the compound alone in buffer at the assay's Excitation/Emission wavelengths.[1]
Red-Shifting: If interference is found in the Blue/Green channel (e.g., Ex 485/Em 525), switch to a Red-shifted dye (e.g., Alexa Fluor 647) or a Time-Resolved Fluorescence (TR-FRET) readout.[1] TR-FRET introduces a time delay (microseconds) that allows the short-lived autofluorescence of the quinoline to decay before the signal is read.
Diagram 2: Interference Decision Tree
Caption: Logic flow to distinguish between genuine biological activity and quinoline-based autofluorescence.
Troubleshooting Guide
Issue
Observation
Root Cause
Corrective Action
Precipitation
Cloudy wells or "spikes" in light scatter data.[1]
Compound crashed out upon contacting aqueous buffer.[1]
Reduce final concentration or add 0.01% Tween-20 to assay buffer.[1] Use Acoustic dispensing.[1]
Edge Effects
Outer wells show higher/lower signal than center.[1]
Evaporation of DMSO or water during incubation.[1]
Use breathable plate seals or low-evaporation lids.[1] Ensure incubator humidity >90%.
See Section 5. Switch readout mode to TR-FRET or Luminescence.[1]
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] Available from: [Link]
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Available from: [Link][1]
PubChem. Compound Summary for CID 12969066 (Generic Quinoline Carboxamide Derivative). National Library of Medicine (US).[1] Available from: [Link][1]
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.[1] Available from: [Link]
improving solubility of 7-methyl-2-Quinolinecarboxamide in aqueous buffers
Executive Summary & Chemical Profile User Question: I am trying to dissolve 7-methyl-2-Quinolinecarboxamide for a cell-based assay, but it precipitates immediately upon dilution into PBS. What are the physicochemical bar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
User Question: I am trying to dissolve 7-methyl-2-Quinolinecarboxamide for a cell-based assay, but it precipitates immediately upon dilution into PBS. What are the physicochemical barriers here?
Scientist Response:
The precipitation you are observing is a classic behavior of Class II/IV compounds (Biopharmaceutics Classification System). To solve this, we must first understand the molecule's "hostility" to water.
Lipophilicity (LogP): The 7-methyl group adds significant hydrophobicity to the quinoline core. While quinoline itself has a LogP of ~2.0, the methylated derivative pushes this higher (estimated ~2.5–2.8), drastically reducing thermodynamic solubility in water.
pKa & Ionization: This is the critical trap. The quinoline nitrogen is normally basic (pKa ~4.9). However, the 2-carboxamide group is electron-withdrawing. This "ortho-effect" significantly lowers the basicity of the ring nitrogen, likely suppressing the pKa to < 3.0.
Implication: You cannot rely on standard acidic buffers (pH 4–5) to protonate and solubilize this molecule. It remains neutral (and insoluble) across the entire physiological pH range (pH 4–8).
Solubility Strategies: Protocols & Q&A
Strategy A: The Cosolvent Approach (DMSO/PEG)
Q: What is the maximum DMSO concentration I can use, and how do I prevent "crashing out" during dilution?
Technical Guidance:
Simple dilution from 100% DMSO into water often fails because the "solubility cliff" is too steep. You need an intermediate polarity bridge.
Protocol: The "Step-Down" Dilution Method
Stock Preparation: Dissolve compound at 10–50 mM in anhydrous DMSO. (Store at -20°C; protect from light).
Intermediate Phase: Do not add DMSO stock directly to PBS.
Prepare a Solvent Vehicle : 5% DMSO + 40% PEG-400 + 55% Water (v/v).
Note: PEG-400 acts as a cosolvent that is more water-friendly than DMSO but lipophilic enough to hold the quinoline.
Final Dilution: Spike the Solvent Vehicle into your assay buffer.
Target: Final DMSO concentration < 0.5% (for cell assays) or < 5% (for enzymatic assays).
Q: Can I use Ethanol instead of DMSO?A: Not recommended. Ethanol has a higher vapor pressure (evaporation alters concentration) and is less effective at solubilizing planar aromatic stacks like quinolines compared to the dipolar aprotic nature of DMSO.
Strategy B: Complexation (The "Gold Standard")
Q: My assay is sensitive to DMSO. Is there a solvent-free alternative?
Technical Guidance:
Yes. Cyclodextrins (CDs) are the preferred method for hydrophobic quinoline derivatives. They encapsulate the lipophilic quinoline core while presenting a hydrophilic exterior to the buffer.
Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
Why HP-β-CD? It is safer and more soluble (>600 mg/mL) than native β-CD, which has renal toxicity risks and lower solubility.
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or saline. Filter sterilize (0.22 µm).
Compound Addition:
Add excess 7-methyl-2-Quinolinecarboxamide powder to the CD solution.
Critical Step:Sonicate for 30 minutes at 40°C, then shake/stir overnight at room temperature.
Equilibrium: The solution may turn cloudy; this is fine.
Clarification: Centrifuge at 10,000 x g for 10 minutes or filter (0.45 µm PVDF) to remove undissolved solid.
Quantification: Measure the concentration of the supernatant via HPLC or UV-Vis (using a standard curve in DMSO) to confirm the final soluble dose.
Strategy C: pH Adjustment (The "Last Resort")
Q: Can I just add acid to dissolve it?
Technical Guidance:Caution is advised. As noted in the chemical profile, the pKa is likely very low.
Feasibility: You would likely need to drop the pH to < 2.0 (using 0.1 N HCl) to protonate the quinoline nitrogen fully.
Risk:
Hydrolysis: While amides are relatively stable, extreme pH (< 1 or > 12) combined with the electron-withdrawing quinoline ring can accelerate amide hydrolysis, degrading your compound into 7-methyl-2-quinolinecarboxylic acid.
Assay Incompatibility: Most biological assays cannot tolerate pH 2.0.
Recommendation: Avoid pH adjustment unless you are performing specific acid-stability studies.
Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Immediate white precipitate upon adding DMSO stock to PBS.
"Solvent Shock." The water molecules strip the DMSO shell faster than the compound can disperse.
Use Strategy B (Cyclodextrins) or pre-dilute stock into PEG-400 before adding to PBS.
Compound dissolves but precipitates after 2 hours.
Supersaturation is collapsing.
Reduce the final concentration. Ensure the buffer contains 0.05% Tween-80 to inhibit crystal nucleation.
Solution turns yellow/brown over time.
Oxidation or Photodegradation. Quinolines are light-sensitive.
Store all stocks in amber vials . Flush headspace with nitrogen/argon.
Inconsistent IC50 data in cell assays.
Micro-precipitation (invisible to naked eye).
Spin down the "soluble" dosing solution at max speed for 5 min. If a pellet forms, you are dosing a suspension, not a solution.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal solubilization method based on your assay constraints.
Caption: Decision tree for selecting the optimal solubilization vehicle based on assay sensitivity to DMSO and required compound concentration.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 7-methylquinoline. Retrieved from [Link]
Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: General efficacy of HP-β-CD for lipophilic drugs).
Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry. (Context: Electronic effects on quinoline basicity). Retrieved from [Link][1][2][3]
Charité – Universitätsmedizin Berlin. Quinoline Properties and Environmental Fate. (Context: pKa and solubility data of the quinoline core). Retrieved from [Link]
overcoming steric hindrance in 7-methyl-2-Quinolinecarboxamide reactions
Technical Support Center: 7-Methyl-2-Quinolinecarboxamide Optimization Current Status: SYSTEM ACTIVE Ticket ID: #QCA-7M-001 Topic: Overcoming Steric & Electronic Barriers in 7-Methyl-2-Quinolinecarboxamide Synthesis Assi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 7-Methyl-2-Quinolinecarboxamide Optimization
Current Status: SYSTEM ACTIVE
Ticket ID: #QCA-7M-001
Topic: Overcoming Steric & Electronic Barriers in 7-Methyl-2-Quinolinecarboxamide Synthesis
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis and functionalization of 7-methyl-2-quinolinecarboxamide scaffolds often present a "false steric" problem. While the 7-methyl group is distal to the reaction center (C2), the electron-deficient nature of the quinoline ring, combined with the chelating ability of the ring nitrogen, creates a high energy barrier for amidation.
This guide addresses the two primary failure modes:
Nucleophilic Bottleneck: The C2-carboxylic acid is electronically deactivated, making it sluggish to react with bulky or electron-deficient amines.
Chelation Interference: The proximity of the quinoline nitrogen (N1) to the carbonyl (C2) can poison metal catalysts or interfere with standard coupling agents.
Module 1: Diagnostic – Is it Sterics or Electronics?
Before altering your protocol, confirm the root cause of the low yield.
Observation
Probable Cause
Recommended Action
No Reaction (Starting Material Remains)
Electronic Deactivation. The quinoline ring pulls electron density from the carboxylate, making it a poor nucleophile for activation.
Switch to T3P or Acyl Fluoride activation (See Module 2).
Formation of N-Acylurea Byproduct
Slow Kinetics. Standard carbodiimides (EDC/DCC) rearrange before the bulky amine can attack.
Aggregation. The 7-methyl group increases lipophilicity, causing planar stacking in polar solvents.
Switch solvent to DMF/DCM (1:1) or use THF with mild heating.
Decarboxylation
Thermal Instability. 2-quinolinecarboxylic acids can decarboxylate at high temps (>100°C).
Keep reaction temp <80°C . Use catalytic activators.[2][3][4][5]
Module 2: The "Gold Standard" Amidation Protocols
Standard peptide coupling reagents (EDC, HOBt) often fail with 2-quinolinecarboxylic acids when coupling to sterically hindered amines (e.g., tert-butyl amines, ortho-substituted anilines).
Protocol A: The T3P System (Recommended)
Why: Propylphosphonic anhydride (T3P) drives the reaction by forming a highly reactive mixed anhydride while acting as a water scavenger. It is less sensitive to the steric bulk of the incoming amine than HATU.
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
Step-by-Step:
Dissolution: Dissolve the carboxylic acid and the amine in the solvent (0.2 M concentration).
Base Addition: Add DIPEA/Pyridine at 0°C. Stir for 10 minutes.
Activation: Add T3P dropwise. Note: The reaction is exothermic.[6]
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
Troubleshooting: If TLC shows <50% conversion after 4 hours, heat to 50°C. Do not exceed 80°C to avoid decarboxylation.
Workup: Dilute with water. The T3P by-products are water-soluble, simplifying purification. Extract with EtOAc.
Protocol B: The Acyl Fluoride "Nuclear Option"
Why: If T3P fails due to extreme steric hindrance (e.g., coupling to a tetra-ortho-substituted aniline), acyl fluorides are smaller and more electrophilic than the corresponding active esters.
Reagents:
Reagent: Cyanuric Fluoride (1.0 equiv) or TFFH (1.1 equiv).
Base: Pyridine (1.0 equiv).
Step-by-Step:
Dissolve the acid in DCM at -10°C.
Add Pyridine and Cyanuric Fluoride. Stir for 1 hour.
Critical Step: Aqueous workup with ice water to isolate the Acyl Fluoride intermediate. (It is stable enough for quick isolation).
Re-dissolve the Acyl Fluoride in THF.
Add the bulky amine and mild base (Cs2CO3). Reflux if necessary.
Module 3: Visualizing the Pathway
The following diagram illustrates the decision logic and the chemical pathway for the T3P activation, highlighting where the 7-methyl scaffold behaves differently from standard benzoic acids.
Figure 1: Decision matrix for coupling 7-methyl-2-quinolinecarboxylic acid. The T3P pathway circumvents the slow kinetics associated with electron-deficient quinolines.
Module 4: Frequently Asked Questions (FAQs)
Q1: Does the 7-methyl group sterically hinder the reaction at Position 2?A: Directly? No. The 7-position is distal. However, it increases the lipophilicity of the molecule compared to simple quinoline. This often leads to "apparent" steric hindrance where the molecule aggregates in polar solvents (like DMF/Water mixtures).
Fix: Ensure full solvation. Use DCM/DMF mixtures rather than pure DMF.
Q2: I am trying to alkylate the Amide Nitrogen (N-H) after synthesis, but it won't react. Why?A: This is a Chelation Effect . The Quinoline Nitrogen (N1) and the Amide Carbonyl Oxygen form a stable 5-membered chelate with the Amide proton (via hydrogen bonding) or with the metal cation of your base (Li+, Na+).
Fix: Use a non-coordinating counter-ion base like KHMDS or Phosphazene bases (P4-tBu) instead of NaH. This breaks the chelation and exposes the N-H for alkylation.
Q3: Can I use acid chlorides (SOCl2) instead of T3P?A: Use with caution. 2-quinolinecarboxylic acid chlorides are unstable and prone to hydrolysis or decomposition. If you must use them, convert the acid to the chloride using Oxalyl Chloride/DMF (cat.) at 0°C and use immediately. Do not store.
References
T3P in Heterocyclic Amidation
Title: T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones.[1][7]
7-methyl-2-Quinolinecarboxamide is a planar, lipophilic small molecule.[1] While the carboxamide moiety offers hydrogen-bonding potential, the fused aromatic quinoline ring and the 7-methyl group significantly increase the LogP (partition coefficient), driving the molecule toward self-association in aqueous environments.
Users frequently report "crashing out" (visible precipitation) or, more insidiously, colloidal aggregation (micro-precipitates that cause false-positive inhibition).[1] This guide provides a self-validating workflow to maintain solubility and ensure data integrity.
Module 1: The "DMSO Shock" & Dilution Protocols
Q: Why does the compound precipitate immediately upon addition to the assay buffer?
A: This is a classic thermodynamic failure known as "DMSO Shock."
When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO molecules rapidly hydrate (form hydrogen bonds with water).[1] This strips the solvation shell from your hydrophobic compound faster than the compound can disperse. The local concentration of the compound momentarily exceeds its solubility limit, forcing it to nucleate and precipitate.
The Fix: Intermediate Dilution Protocol
Do not jump from 100% DMSO to 1% DMSO in one step. You must "step down" the hydrophobicity.
Protocol 1.0: The 3-Step Step-Down
Goal: Reach 10 µM final assay concentration with 0.1% DMSO.
Standard Error: 10 mM Stock
Direct addition to buffer (1:1000 dilution). (DO NOT DO THIS) .
Correct Workflow:
Figure 1: The Intermediate Dilution Scheme designed to prevent local supersaturation shocks.
Module 2: Buffer Composition & Additives
Q: My dilution is correct, but I still see cloudiness over time. What can I change in the buffer?
A: You need to stabilize the monomeric state of the quinoline derivative. Planar aromatic rings have a high tendency for
- stacking.[1] You must disrupt this interaction using non-ionic detergents.[1]
Forms micelles that sequester hydrophobic patches, preventing aggregation [1].[1]
Carrier Protein
BSA (Bovine Serum Albumin)
0.1 mg/mL
Acts as a "sponge" to bind free lipophilic molecules reversibly, keeping them in solution [2].[1]
Co-Solvent
PEG-400
1% – 5%
Reduces the polarity of the bulk solvent, making it more hospitable to the quinoline ring.
Critical Warning: If using BSA, you must run a "no-enzyme" control to ensure your compound isn't binding so tightly to the BSA that it becomes unavailable to the target (shifting the IC50 to the right).
Module 3: Validating Solubility (The "Real" IC50)
Q: I have an IC50, but how do I know it's not a false positive caused by aggregation?
A: Aggregates inhibit enzymes nonspecifically by sequestering them on the aggregate surface (the "Promiscuous Inhibitor" effect) [3]. You must validate that your inhibition is due to specific binding, not physical sequestration.[1]
Run the same curve in buffer + 0.01% Triton X-100 .[1]
Analysis:
If IC50 remains unchanged : The inhibition is likely specific (True Positive).
If IC50 increases significantly (potency drops) or inhibition disappears: Your compound was aggregating.[1] The detergent broke up the aggregates, revealing the true (lower) potency.
Protocol 3.1: The Centrifugation Spin-Down
Before adding the enzyme/cells, centrifuge your diluted compound plate at 3,000 x g for 10 minutes . Sample from the top of the well. If the concentration (measured by absorbance/fluorescence) drops compared to a pre-spin sample, you have precipitation.
Figure 2: Decision tree for distinguishing specific inhibition from aggregation-based artifacts.
Module 4: Storage & Handling FAQs
Q: Can I store my 10 mM DMSO stocks at -20°C?
A: Yes, but with a caveat. DMSO is hygroscopic (it absorbs water from the air).
The Risk: Each freeze-thaw cycle introduces atmospheric moisture.[1] At -20°C, this water can freeze separately or alter the solubility profile of the DMSO, causing the quinoline compound to crash out inside the stock vial.
The Solution:
Aliquot stocks into single-use volumes (e.g., 20 µL).
If a stock looks cloudy upon thawing, sonicate for 5 minutes at 40°C. Do not use it if it remains cloudy.
Q: How do I measure if the compound has precipitated if I can't see it?
A: Visual inspection is insufficient for micro-precipitates (100–500 nm).
Gold Standard: Dynamic Light Scattering (DLS).[1][3][4] It detects particle size distribution.[1][3] A monomeric solution will show a peak <1 nm.[1] Aggregates will show peaks >100 nm [4].[1]
Alternative: Nephelometry (light scattering in a plate reader).[1][5]
References
Assay Guidance Manual (NCBI). Assay Interference by Aggregation.[1] (2017).[1][6] Explains the mechanism of detergent-mediated stabilization.[1]
Shoichet, B. K. Screening in a Spirit of Haunting.[1] Drug Discovery Today (2006).[1] Foundational paper on colloidal aggregation and the use of BSA/detergents to prevent false positives.
Feng, B. Y., et al. Small-molecule aggregates inhibit amyloid polymerization.[1] Nature Chemical Biology (2008).[1] Details the nonspecific sequestration mechanism.
Unchained Labs. Dynamic Light Scattering (DLS) for Biologics and Small Molecules.[1][3] Technical Note on using DLS for solubility validation.
Structural Elucidation and Comparative NMR Analysis of 7-Methyl-2-Quinolinecarboxamide
Executive Summary Objective: This guide outlines the protocol for the structural validation of 7-methyl-2-quinolinecarboxamide , a specific quinoline derivative often utilized as a scaffold in kinase inhibitor discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide outlines the protocol for the structural validation of 7-methyl-2-quinolinecarboxamide , a specific quinoline derivative often utilized as a scaffold in kinase inhibitor discovery and NK3 receptor antagonist synthesis.[1]
The Challenge: The primary analytical hurdle is distinguishing the 7-methyl regioisomer from its thermodynamic byproducts (6-methyl or 8-methyl isomers) and resolving the amide protons which are labile and solvent-dependent.[1]
The Solution: This guide compares the efficacy of DMSO-d₆ vs. CDCl₃ for amide resolution and establishes a 2D NMR (HMBC/NOESY) workflow to definitively assign the methyl group position.
Experimental Protocol & Methodology
Solvent Selection: The Critical Variable
For carboxamides, solvent choice is not merely about solubility; it dictates the visibility of the amide (
) protons.
Feature
Chloroform-d (CDCl₃)
DMSO-d₆ (Recommended)
Amide Proton ()
Broad, often invisible due to quadrupole broadening and rapid exchange.[1]
Sharp, distinct signals.[2] Often split into two diastereotopic peaks due to restricted rotation.
Water Peak
~1.56 ppm (variable).
~3.33 ppm (distinct from aromatics).
Solubility
Moderate. Aggregation may cause shift drifts.
Excellent. Breaks intermolecular H-bonds, monomerizing the solute.
Protocol Recommendation: Use DMSO-d₆ (99.9% D) for characterization.[1] Use CDCl₃ only if checking lipophilic impurity profiles.
Sample Preparation[1][2][3]
Mass: Weigh 5–10 mg for
H NMR; 20–30 mg for C/2D NMR.
Volume: Dissolve in 0.6 mL DMSO-d₆.
Tube: Use high-throughput 5mm tubes (e.g., Wilmad 528-PP).
Temperature: Acquire at 298 K (25°C) . Note: If amide rotamers broaden peaks, elevate T to 320 K to coalesce signals.
Comparative Analysis: Distinguishing Regioisomers
The most common synthetic error yields the 6-methyl or 8-methyl isomer instead of the target 7-methyl . 1D NMR alone is often insufficient due to signal overlap in the aromatic region (7.0–8.5 ppm).[1]
The Diagnostic Logic (7-Me vs. 6-Me)
Target (7-Methyl): The methyl group is at position 7.
Neighbors: It has two ortho protons: H6 and H8 .
Coupling: H8 appears as a singlet (or weak doublet due to
) because C7 is substituted. H6 appears as a doublet of doublets (dd).
Alternative (6-Methyl): The methyl is at position 6.
Neighbors: It has ortho protons H5 and H7.
Coupling: H5 and H7 are magnetically distinct, but the symmetry often simplifies the splitting differently than the 7-isomer.
Workflow Visualization
The following diagram illustrates the logic flow for assigning the structure using 1D and 2D techniques.
Figure 1: Decision tree for the structural assignment of quinolinecarboxamide derivatives.
Reference Spectral Data (Predicted)
Based on substituent chemical shift additivity rules (SCS) for the quinoline core in DMSO-d₆.
To prove the methyl is at C7 and not C6, observe the 3-bond (
) correlations from the Methyl protons.
If 7-Methyl: Methyl protons correlate to C6 and C8 .[1]
Check: C8 is a quaternary carbon (if substituted) or tertiary (if H-bearing).[1] In 7-Me, C8 bears a proton (H8), so the HMBC spot correlates to a carbon that HSQC shows is protonated.[2]
If 6-Methyl: Methyl protons correlate to C5 and C7 .[1]
Structural Connectivity Diagram
The following diagram details the specific HMBC correlations required to confirm the 7-methyl substitution pattern.
Figure 2: Key HMBC and NOE correlations. The Methyl group (red) shows long-range coupling to C8 and C6 (blue), confirming its position at C7.[2]
Troubleshooting Common Issues
Symptom
Cause
Remediation
Methyl peak is a doublet
Coupling to H8 or H6 is unusually strong, or F-coupling (if fluorinated).[1]
Check -value. If Hz, it is long-range coupling ().[2] This confirms the methyl is attached to an aromatic ring.
Amide protons missing
Deuterium exchange with solvent (if present) or rapid rotation.
Ensure DMSO is "dry" (ampoule). Lower temperature to 280 K to freeze rotation.
H3/H4 overlap
Similar electronic environment.
Use COSY to identify the AX spin system. H4 is usually more downfield due to the ring Nitrogen.[3]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent chemical shift rules).
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
BenchChem. (2025). NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Link[2]
Abraham, R. J., & Mobli, M. (2006).[2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modelling NMR Chemical Shifts. Link[2]
Comparative Guide: Mass Spectrometry Fragmentation of 7-methyl-2-Quinolinecarboxamide
Executive Summary & Technical Context This guide provides a definitive technical analysis of the fragmentation dynamics of 7-methyl-2-quinolinecarboxamide (MW: 186.08 Da), a privileged scaffold in drug discovery often ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
This guide provides a definitive technical analysis of the fragmentation dynamics of 7-methyl-2-quinolinecarboxamide (MW: 186.08 Da), a privileged scaffold in drug discovery often utilized for its kinase inhibitory potential and distinct pharmacokinetic profile.
Unlike standard spectral libraries that offer static peak lists, this guide focuses on the mechanistic causality of fragmentation. We compare the 7-methyl isomer against its structural analogs (unsubstituted 2-quinolinecarboxamide and positional isomers) to provide researchers with diagnostic ions necessary for high-specificity Multiple Reaction Monitoring (MRM) development.
Core Performance Metrics (ESI-MS/MS)
Feature
7-methyl-2-quinolinecarboxamide
2-quinolinecarboxamide (Parent)
8-methyl-2-quinolinecarboxamide
Precursor Ion [M+H]⁺
m/z 187.09
m/z 173.07
m/z 187.09
Primary Base Peak
m/z 170 (Neutral loss of NH₃)
m/z 156 (Neutral loss of NH₃)
m/z 170 (Neutral loss of NH₃)
Diagnostic Core Ion
m/z 143 (7-methylquinolinyl)
m/z 129 (Quinolinyl)
m/z 142 (Cyclized azatropylium*)
Lipophilicity (RT)
High (Late eluting)
Low (Early eluting)
High (Late eluting)
*Note: Isomer differentiation relies heavily on the intensity ratios of secondary fragments (m/z 143 vs 142) driven by the "ortho effect" in 8-substituted quinolines.
Standardized Experimental Protocol
To ensure reproducibility, the following "self-validating" protocol is designed to maximize the generation of diagnostic ions while maintaining stable precursor transmission.
Sample Preparation & Ionization Source
Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid ammonium buffers during initial characterization to prevent adduct suppression).
Concentration: 1 µM (Direct Infusion) or 100 nM (On-column).
Source: Electrospray Ionization (ESI) in Positive Mode.[1]
Instrument Parameters (Generic Q-TOF/Triple Quad)
Capillary Voltage: 3.5 kV (Soft ionization to preserve [M+H]⁺).
Desolvation Temp: 350°C.
Collision Energy (CE) Ramp:
Low (10-15 eV): Isolates the primary amide cleavage (m/z 170).
Medium (20-30 eV): Generates the core scaffold ions (m/z 143, 116).
High (>40 eV): Forces ring degradation (m/z 89, 77).
Validation Step: Ensure the precursor [M+H]⁺ at m/z 187.09 exhibits <5% in-source fragmentation before applying collision energy. If m/z 170 is present in MS1, lower the Cone Voltage/Declustering Potential.
Mechanistic Fragmentation Analysis
The fragmentation of 7-methyl-2-quinolinecarboxamide follows a distinct "Amide-First, Ring-Second" pathway. Understanding this logic allows for the prediction of metabolites and degradation products.
Pathway A: The Primary Amide Cleavage (Low Energy)
The most labile bond is the amide C-N bond. Upon collisional activation, the protonated molecule (m/z 187 ) undergoes a facile neutral loss of ammonia (NH₃, 17 Da).
Mechanism: Proton transfer from the amide nitrogen to the carbonyl oxygen or ring nitrogen facilitates the elimination of NH₃.
Product: An acylium ion or protonated nitrile species at m/z 170 .
Significance: This transition (187 → 170) is the most sensitive MRM transition but lacks specificity against other amide isomers.
Pathway B: The Carbonyl Ejection (Medium Energy)
Following NH₃ loss, the resulting ion (m/z 170) ejects Carbon Monoxide (CO, 28 Da).
Mechanism: Inductive cleavage of the carbonyl group attached to the heterocyclic ring.
Product: The 7-methylquinolinyl cation at m/z 142/143 .
Differentiation Point: In the 7-methyl isomer, this core is stable. In the 8-methyl isomer, proximity to the ring nitrogen can facilitate hydrogen transfer, often favoring a radical cation species or cyclization.
Pathway C: Scaffold Degradation (High Energy)
The quinoline core degrades via the characteristic loss of Hydrogen Cyanide (HCN, 27 Da).
Transition: m/z 143 → m/z 116.
Mechanism: Collapse of the pyridine ring within the quinoline system.
Diagnostic Value: The presence of m/z 116 confirms the methylated benzene ring is intact (Toluene-like fragment), distinguishing it from the unsubstituted analog which would yield m/z 102.
Visualization of Fragmentation Pathways[3][4][5][6][7]
The following diagram illustrates the hierarchical breakdown of the molecule.
Comparative Diagnostics: 7-Methyl vs. Alternatives
When developing an assay, distinguishing the 7-methyl isomer from the 8-methyl isomer or the unsubstituted parent is critical.
Parameter
7-Methyl-2-QCA (Target)
8-Methyl-2-QCA (Isomer)
2-QCA (Parent)
m/z 143 Intensity
High (Stable cation)
Low/Mixed (Prone to H-shift)
Absent (m/z 129 instead)
m/z 116 Intensity
High (Methyl-phenyl cation)
Moderate
Absent (m/z 102 instead)
Ortho Effect
Negligible (Methyl distal to amide)
Significant (Methyl near Ring N)
N/A
Rec. MRM 1
187.1 → 170.1 (Quant)
187.1 → 170.1 (Quant)
173.1 → 156.1
Rec. MRM 2
187.1 → 143.1 (Qual)
187.1 → 142.1 (Qual)
173.1 → 129.1
Scientific Rationale for Differentiation[3]
7-Methyl (Target): The methyl group at C7 is electronically coupled to the ring but sterically isolated. Fragmentation is dominated by clean cleavage of the amide followed by ring breakdown.
8-Methyl (Alternative): The methyl group at C8 is adjacent to the quinoline nitrogen. Literature on alkylquinolines suggests a "proximity effect" where a hydrogen atom from the 8-methyl group can transfer to the nitrogen during fragmentation, often leading to a stable [M-H]⁺ species or enhancing the loss of the methyl radical (m/z 172) compared to the 7-isomer.
2-QCA (Parent): Lacks the methyl group completely. The mass shift of -14 Da across all fragments (173, 156, 129) makes it easily distinguishable.
References
Sample, S. D., et al. (1967). Mass spectra of alkylquinolines. Canadian Journal of Chemistry.[2] Retrieved from [Link]
Eibler, E., et al. (2019). Occurrence of elevated masses in LC/ESI-MS fragmentation of quinoline derivatives. ResearchGate. Retrieved from [Link]
Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns: Aromatic Stabilization and Neutral Losses. Retrieved from [Link]
NIST Mass Spectrometry Data Center.Quinoline-2-carboxamide Fragmentation Data. (General Reference for Quinoline Scaffolds).
validating purity of 7-methyl-2-Quinolinecarboxamide using TLC and HPLC
Comparative Protocols: TLC vs. HPLC Executive Summary & Chemical Context Validating the purity of 7-methyl-2-quinolinecarboxamide presents a dual challenge common to heterocyclic drug intermediates: the basicity of the q...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Protocols: TLC vs. HPLC
Executive Summary & Chemical Context
Validating the purity of 7-methyl-2-quinolinecarboxamide presents a dual challenge common to heterocyclic drug intermediates: the basicity of the quinoline nitrogen and the hydrogen-bonding potential of the carboxamide group.
The Challenge: Standard silica chromatography often fails due to the interaction between the basic quinoline nitrogen (
) and acidic silanol groups, resulting in peak tailing or irreversible adsorption.[1] Furthermore, synthetic routes starting from m-toluidine often yield the 5-methyl regioisomer as a persistent impurity, which is difficult to resolve from the 7-methyl target.
The Solution: This guide contrasts a modified Thin Layer Chromatography (TLC) method for rapid, qualitative screening against a high-resolution Reverse-Phase HPLC method required for quantitative release testing.
Method 1: The Rapid Screen (TLC)
Objective: Qualitative assessment of reaction completion and gross impurity profiling.
Expert Insight: The "Base-Modifier" Necessity
Attempting to run this compound on unmodified silica with standard eluents (e.g., Hexane/Ethyl Acetate) will result in "streaking" from the baseline. To obtain a defined spot (
), the mobile phase must contain a basic modifier to neutralize silica acidity.
Sample Preparation: Dissolve 2 mg in 1 mL DCM/MeOH (1:1).
Visualization: UV absorption at 254 nm.
Workflow:
Chamber Saturation: Place filter paper in the chamber and equilibrate with mobile phase for 15 minutes. Critical: Lack of saturation causes "smiling" solvent fronts.
Spotting: Apply 1-2
L. Keep spot diameter < 2 mm.
Development: Run until solvent front reaches 1 cm from top.[2]
Analysis:
Target: Dark spot at
.
Impurity A (Acid): 7-methyl-2-quinolinecarboxylic acid (hydrolysis product) will remain near the baseline (
).
Impurity B (Non-polar): Starting material (7-methylquinoline) will elute higher (
).
Method 2: The Quantitative Standard (RP-HPLC)
Objective: Quantitative purity (>98%), regioisomer separation, and release testing.
Expert Insight: pH Control & Regioisomer Resolution
To separate the 7-methyl product from the potential 5-methyl isomer (a common byproduct of Skraup/Doebner-Miller synthesis), an acidic mobile phase is preferred. Lowering the pH (< 3.0) protonates the quinoline nitrogen, reducing silanol interactions and sharpening the peak shape, which is essential for resolving closely eluting isomers.
Validated Protocol Parameters
Parameter
Specification
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), mm, 5 m
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B
Acetonitrile (ACN) + 0.1% TFA
Flow Rate
1.0 mL/min
Temperature
30°C (Controlled)
Detection
UV @ 254 nm (Aromatic) and 210 nm (Amide bond)
Injection Vol
5 - 10 L
Gradient Profile
0–2 min: 5% B (Isocratic hold to elute polar salts/acids)
2–15 min: 5%
95% B (Linear Gradient)
15–20 min: 95% B (Wash)
20–25 min: 5% B (Re-equilibration)
Acceptance Criteria:
Tailing Factor (
): (Ensured by TFA).
Resolution (
): between 7-methyl target and any nearest impurity (likely the 5-methyl isomer).
Comparative Analysis & Decision Matrix
The following table objectively compares the utility of both methods in a drug development workflow.
The following diagram illustrates the decision logic for validating the 7-methyl-2-quinolinecarboxamide, integrating both TLC and HPLC steps.
Caption: Integrated workflow for the purification and validation of quinoline carboxamides, prioritizing TLC for process control and HPLC for final release.
References
BenchChem Technical Support. (2025).[2][3][4] Thin-Layer Chromatography (TLC) for Quinoline Compounds: Troubleshooting Tailing & Mobile Phase Selection. Retrieved from
National Institutes of Health (NIH). (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid. Journal of Chromatography A. Retrieved from
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. (Discusses regioisomer formation in methyl-quinoline synthesis). Retrieved from
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide to Reversed-Phase and Basic Compounds. Retrieved from
infrared (IR) spectroscopy analysis of 7-methyl-2-Quinolinecarboxamide functional groups
Executive Summary 7-methyl-2-quinolinecarboxamide is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for metallo-pharmaceuticals and antimalarial agents. While Nuclear Magnetic Reson...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-methyl-2-quinolinecarboxamide is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for metallo-pharmaceuticals and antimalarial agents. While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, Infrared (IR) Spectroscopy is the superior technique for analyzing the solid-state hydrogen bonding network, monitoring the amide functional group stability, and distinguishing polymorphic forms during drug development.
This guide provides an in-depth technical analysis of the vibrational modes of 7-methyl-2-quinolinecarboxamide, compares IR performance against Raman and NMR, and details a self-validating experimental protocol.
Spectral Analysis: The Vibrational Fingerprint
The IR spectrum of 7-methyl-2-quinolinecarboxamide is dominated by the interplay between the electron-deficient quinoline ring and the resonant carboxamide group. The following analysis decomposes the spectrum into three critical zones.
Functional Group Assignment Table
Functional Group
Mode
Wavenumber ()
Intensity
Diagnostic Value
Amide A ()
Stretching (Sym/Asym)
Medium, Broad
Critical for H-bonding analysis. Doublet indicates primary amide.
Aromatic C-H
Stretching
Weak
Distinguishes aryl core from alkyl substituents.
Methyl C-H ()
Stretching (Asym/Sym)
Medium
Specific marker for the 7-methyl substituent.
Amide I ()
Stretching
Very Strong
Primary indicator of amide formation. Lower frequency implies conjugation with quinoline ring.
Amide II
N-H Bend / C-N Stretch
Strong
Confirms amide structure; often overlaps with ring modes.
Quinoline Ring
C=C / C=N Stretching
Strong
Characteristic "skeletal" vibrations of the heterocycle.
Fingerprint
Ring Deformation / C-H Bend
Strong
Unique to the 2,7-substitution pattern.
Mechanistic Insight: The Conjugation Effect
The position of the Amide I band is the most critical quality attribute. In a non-conjugated aliphatic amide, this band appears near
. However, in 7-methyl-2-quinolinecarboxamide, the carbonyl group is conjugated with the aromatic quinoline system.
Effect: Delocalization of
-electrons reduces the double-bond character of the bond.
Result: A "red shift" to lower wavenumbers (typically
).
Causality: If the peak shifts upward (
), it indicates a loss of conjugation (e.g., steric twisting) or lack of hydrogen bonding (free monomer), signaling a potential solid-state phase change.
Comparative Technology Analysis
Why choose IR over alternatives? This section objectively compares IR against Raman and Solid-State NMR (ssNMR) for this specific molecule.
IR vs. Raman Spectroscopy[1][2][3]
Feature
Infrared (IR)
Raman Spectroscopy
Verdict for 7-methyl-2-quinolinecarboxamide
Selection Rule
Change in Dipole Moment
Change in Polarizability
IR Wins for Amide analysis. The highly polar bond is IR-strong but Raman-weak.
Ring Sensitivity
Moderate
High (Homo-nuclear bonds)
Raman Wins for Quinoline backbone analysis. The ring breathing modes are dominant in Raman.
Water Interference
High (OH bands mask NH)
Low (Water is weak scatterer)
Raman Wins for aqueous reaction monitoring. IR Wins for dry powder analysis.
Fluorescence
None
High Risk (Quinoline is fluorescent)
IR is Safer. Quinolines often fluoresce, swamping the Raman signal unless 1064 nm excitation is used.
IR vs. NMR (Solution & Solid State)
Solution NMR (
, ): Excellent for confirming the connectivity (i.e., proving the methyl is at position 7). However, it cannot determine the solid-state packing or hydrogen bonding network of the final drug substance.
IR Spectroscopy: Directly probes the solid-state environment. The shape of the
stretching bands () reveals whether the molecule exists as a dimer (intermolecular H-bonds) or chains, which directly impacts solubility and bioavailability.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize artifacts and ensure spectral reproducibility.
Sample Preparation: ATR vs. Transmission
For 7-methyl-2-quinolinecarboxamide, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid ion exchange (formation of KBr adducts) and moisture absorption.
Method A: Diamond ATR (Recommended)
Blanking: Clean crystal with isopropanol. Collect background (32 scans).
Loading: Place ~5 mg of solid powder on the crystal.
Compression: Apply high pressure using the anvil to ensure intimate contact.
Validation Check: Ensure the Amide I peak absorbance is between 0.1 and 0.8 A.U. If <0.1, pressure is insufficient.
Acquisition: 4000–400
, 4 resolution, 64 scans.
Data Processing & Validation
Baseline Correction: Apply a linear baseline correction anchored at
and .
Atmospheric Suppression: Remove
() and vapor artifacts.
Internal Standard Check: The aromatic ring breathing mode near
should be used as an internal intensity standard to normalize the Amide I peak intensity across different batches.
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for validating IR data quality.
Advanced Interpretation Logic
Distinguishing the Amide I band from the Quinoline ring vibrations can be challenging due to overlap. Use the following logic tree to confirm assignments.
Figure 2: Decision logic for differentiating Amide I/II bands from Quinoline ring stretches.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Retrieved from [Link]
Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link]
Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Journal of Archives in Military Medicine. Retrieved from [Link]
University of Texas at Dallas. Infrared Spectroscopy (IR): IR Spectrum of Amides. Retrieved from [Link]
Validation
Strategic Identification & Isolation of 7-Methyl-2-Quinolinecarboxamide Regioisomers
This guide outlines a rigorous, data-driven approach to identifying and isolating the 7-methyl regioisomer during the synthesis of 7-methyl-2-quinolinecarboxamide. It addresses the inherent "meta-toluidine ambiguity" in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, data-driven approach to identifying and isolating the 7-methyl regioisomer during the synthesis of 7-methyl-2-quinolinecarboxamide. It addresses the inherent "meta-toluidine ambiguity" in quinoline synthesis and provides actionable analytical protocols.
Executive Summary: The Regioselectivity Challenge
The synthesis of 7-methyl-2-quinolinecarboxamide (a privileged scaffold in kinase inhibitors like SOTYKTU) typically begins with the cyclization of m-toluidine. This step is chemically ambiguous. The Skraup or Doebner-Miller cyclization of m-toluidine yields a thermodynamic mixture of two regioisomers:
7-Methylquinoline (Major, ~70%): Cyclization para to the methyl group (sterically favored).
5-Methylquinoline (Minor, ~30%): Cyclization ortho to the methyl group (sterically hindered).
Failure to separate these isomers early propagates impurities that are nearly impossible to resolve at the final carboxamide stage. This guide compares analytical techniques to definitively distinguish the 7-methyl isomer from the 5-methyl impurity and outlines a self-validating purification workflow.
Synthetic Pathway & Isomer Formation
The core difficulty arises in the initial construction of the quinoline ring. The subsequent functionalization to the 2-carboxamide (via N-oxide activation and Reissert-Henze cyanation) preserves the isomeric ratio defined in step 1.
Caption: Workflow showing the propagation of regioisomers from the Skraup cyclization and the critical purification node prior to C2-functionalization.
Analytical Comparison: Distinguishing the Isomers
Reliance on low-resolution LC-MS is insufficient, as both isomers share the same mass (
143.19 for the base, 186.2 for the amide). 1H NMR is the gold standard for structural validation.
A. 1H NMR Diagnostics (400 MHz, CDCl₃)
The position of the methyl group induces specific shielding/deshielding effects on the aromatic protons.
Feature
7-Methylquinoline (Target)
5-Methylquinoline (Impurity)
Mechanistic Cause
Methyl Singlet ()
2.55 ppm
2.65 ppm
Deshielding in 5-Me due to peri-interaction with H4 and ring current effects.
H-8 Signal
Singlet (broad) or doublet with meta-coupling ( Hz).
Doublet ( Hz).
In 7-Me, H8 is isolated by the methyl group.[1] In 5-Me, H8 has an ortho neighbor (H7).
H-4 Signal
Normal aromatic range (~8.0 ppm).
Downfield shift / Broadening.
Steric clash between C5-Me and H4 in the 5-Me isomer (Peri-effect).
NOE Correlation
Irradiate Me Enhancement of H6 & H8 .
Irradiate Me Enhancement of H4 & H6 .
Definitive Proof: Only 5-Me shows NOE to the H4 proton of the pyridine ring.
B. Chromatographic Separation
While flash chromatography on silica is standard, the isomers have similar Rf values.
Stationary Phase: Silica Gel (Standard) vs. C18 (Reverse Phase).
Observation: 5-Methylquinoline typically elutes after 7-Methylquinoline on Silica (Hexane/EtOAc gradient) due to slightly higher polarity induced by the dipole disruption of the peri-methyl group.
Recommendation: Use a shallow gradient (0-10% EtOAc in Hexanes) for maximum resolution.
Experimental Protocols
Protocol A: Synthesis & Isolation of 7-Methylquinoline (The Critical Step)
Note: This protocol maximizes the yield of the 7-methyl isomer while facilitating the removal of the 5-methyl byproduct.
Reagents: Mix m-toluidine (1.0 eq), glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (0.6 eq) in a round-bottom flask.
Cyclization: Add 70% H₂SO₄ (2.5 eq) dropwise at 0°C. Heat to 140°C for 4 hours (Skraup conditions). Caution: Exothermic.
Workup: Basify with NaOH to pH 10. Steam distill the crude oil to remove tars. Extract distillate with DCM.
Purification (The Filter):
Analyze crude ratio via 1H NMR (Target ~70%).
Distillation: Perform fractional vacuum distillation. 7-Methylquinoline boils slightly lower than the 5-methyl isomer, but separation is poor.
Preferred Method (Zinc Chloride Complex): Dissolve crude mixture in dilute HCl. Add ZnCl₂ solution. The 7-methylquinoline-ZnCl₂ complex crystallizes preferentially. Filter, wash with cold EtOH, and regenerate free base with NH₄OH.
Validation: Check 1H NMR. Methyl peak must be a singlet at 2.55 ppm . If a shoulder at 2.65 ppm appears >2%, recrystallize.
Protocol B: Functionalization to 2-Carboxamide
N-Oxidation: Treat pure 7-methylquinoline with m-CPBA (1.2 eq) in DCM at RT for 12h. Wash with NaHCO₃. Yields 7-methylquinoline N-oxide.
Reissert-Henze Cyanation: Dissolve N-oxide in DCM. Add TMSCN (1.5 eq) followed by dropwise Benzoyl Chloride (1.2 eq) at 0°C. Stir 4h.
Mechanism:[1][2] Formation of N-benzoyloxyquinolinium salt, followed by nucleophilic attack of cyanide at C2.
Hydrolysis: Treat the resulting 7-methyl-2-quinolinecarbonitrile with H₂O₂/NaOH in EtOH at 50°C for 2h to yield 7-methyl-2-quinolinecarboxamide .
Decision Matrix: Choosing the Right Identification Method
Method
Speed
Cost
Precision
Best For...
1H NMR
Fast (10 min)
Low
High
Routine purity checks of fractions.
NOE Difference
Medium (30 min)
Low
Very High
Absolute structural confirmation of the first batch.
GC-MS
Fast
Medium
Low
Checking reaction conversion (cannot rely on for isomer ID).
X-Ray (XRD)
Slow (Days)
High
Absolute
Final validation of the solid carboxamide product.
References
BenchChem Technical Support. (2025).[3] Differentiating 5-Methylquinoline from its Isomers: An Analytical Comparison Guide. BenchChem.[3] Link
Zibaseresht, R., et al. (2013).[4] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Journal of Archives in Military Medicine.[5] Link
National Toxicology Program. (2001).[6] Nomination Background: Methylquinolines.[3][6] NIH. Link
PubChem. (2024).[7] 5-Methylquinoline-2-carboxylic acid Data Sheet.[7] National Library of Medicine. Link
Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde Crystal Structure. Acta Crystallographica. Link
Comprehensive Safety and Handling Guide for 7-methyl-2-Quinolinecarboxamide
This guide provides essential safety and logistical information for the handling and disposal of 7-methyl-2-Quinolinecarboxamide. As a trusted partner in your research, we are committed to providing value beyond the prod...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 7-methyl-2-Quinolinecarboxamide. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling quinoline derivatives.
Hazard Assessment and Risk Mitigation
7-methyl-2-Quinolinecarboxamide is a heterocyclic aromatic compound containing a quinoline core and an amide functional group. The quinoline moiety is associated with significant health hazards[1]. The carboxamide group, while generally less reactive, still warrants careful handling. All work with this compound should be conducted under the assumption that it is hazardous.
Key Potential Hazards:
Toxicity: May be toxic if ingested and harmful if it comes into contact with skin[1].
Irritation: Can cause significant irritation to the skin and eyes[1][2].
Carcinogenicity and Mutagenicity: Quinoline is suspected of causing cancer and genetic defects[1].
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[3][4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling 7-methyl-2-Quinolinecarboxamide. The following table outlines the minimum required PPE.
Body Part
Required PPE
Rationale
Eyes/Face
Chemical safety goggles and a face shield
Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hands
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact and absorption. Inspect gloves for any signs of degradation or perforation before use[6].
Body
Laboratory coat and a chemical-resistant apron
Provides a barrier against spills and contamination of personal clothing[7][8].
Respiratory
NIOSH/MSHA-approved respirator
Necessary if there is a risk of generating dust or aerosols. All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure[7][9].
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan ensures that 7-methyl-2-Quinolinecarboxamide is handled safely at every stage.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
Ensure the container is tightly sealed.
Experimental Workflow
The following diagram illustrates the safe handling workflow for 7-methyl-2-Quinolinecarboxamide.
Caption: Safe Handling Workflow for 7-methyl-2-Quinolinecarboxamide.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material[7]. The contaminated material should then be placed in a sealed container for disposal as hazardous waste[10].
Large Spills: In the event of a large spill, evacuate the area immediately and secure it. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team[7].
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[7]. Remove contaminated clothing.
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Plan: Cradle to Grave Responsibility
Proper disposal of 7-methyl-2-Quinolinecarboxamide and any associated contaminated materials is a legal and ethical responsibility.
Waste Segregation
Properly segregate all waste generated. Do not mix 7-methyl-2-Quinolinecarboxamide waste with other waste streams unless explicitly permitted by your institution's EHS department[7].
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials should be collected in a designated, labeled hazardous waste container[11].
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. The container should be compatible with the chemical, such as high-density polyethylene (HDPE) or glass[11].
Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.
Waste Collection and Labeling
All waste containers must be clearly labeled as hazardous waste and include the full chemical name: "7-methyl-2-Quinolinecarboxamide".
Final Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[1][7].
Conclusion
By adhering to these guidelines, researchers can safely handle 7-methyl-2-Quinolinecarboxamide, minimizing personal risk and environmental impact. Proactive safety measures and a thorough understanding of the potential hazards are paramount when working with novel or under-characterized chemical compounds.
References
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 7
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. 1
Quinoline - SAFETY DATA SHEET. Penta chemicals. 11
Proper disposal of chemicals. Sciencemadness Wiki. 12
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. 10
What are the Health and Safety Guidelines for Using Amines?. 9